PHA-767491 hydrochloride
説明
特性
IUPAC Name |
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNFURYBZMFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471068 | |
| Record name | PHA 767491 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845538-12-7 | |
| Record name | PHA 767491 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PHA-767491 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-767491 hydrochloride is a potent, ATP-competitive, dual inhibitor of Cell division cycle 7-related protein kinase (Cdc7) and Cyclin-dependent kinase 9 (Cdk9).[1][2][3][4][5] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways. PHA-767491 functions primarily by inhibiting the initiation of DNA replication, a critical step in the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] Its dual inhibitory activity also impacts transcriptional regulation, contributing to its anti-proliferative effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.
Core Mechanism of Action
PHA-767491 exerts its primary anti-tumor effects through the dual inhibition of two key kinases: Cdc7 and Cdk9.
-
Inhibition of Cdc7 and DNA Replication Initiation: Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[6] It forms an active complex with its regulatory subunit, Dbf4. This complex, known as Dbf4-dependent kinase (DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative DNA helicase.[8] This phosphorylation is an essential step for the activation of the MCM helicase, leading to the unwinding of DNA at replication origins and the initiation of DNA synthesis. PHA-767491, as a potent inhibitor of Cdc7, blocks this phosphorylation event.[6][7] Consequently, it prevents the activation of replication origins but does not affect the progression of already active replication forks.[6][7][9] This targeted action on replication initiation distinguishes it from many conventional chemotherapeutics that interfere with DNA elongation.[6][7]
-
Inhibition of Cdk9 and Transcriptional Regulation: Cdk9, in conjunction with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is a critical regulator of transcription, as it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII). This phosphorylation event relieves the pausing of RNAPII shortly after transcription initiation, allowing for productive elongation of mRNA transcripts. By inhibiting Cdk9, PHA-767491 can lead to a global decrease in transcription, affecting the expression of short-lived anti-apoptotic proteins, such as Mcl-1, thereby sensitizing cancer cells to apoptosis.[10]
-
Induction of Apoptosis: The combined inhibition of DNA replication initiation and transcriptional regulation by PHA-767491 ultimately leads to the induction of apoptotic cell death in a variety of cancer cell lines.[6][11] This effect has been observed to be independent of the p53 tumor suppressor status in some cases.[11]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound against its primary targets and other kinases, as well as its anti-proliferative effects on various cancer cell lines, are summarized below.
Table 1: Biochemical Potency of this compound Against Various Kinases
| Kinase Target | IC50 (nM) |
| Cdc7 | 10[1][2][3][4][5] |
| Cdk9 | 34[1][2][3][4][5] |
| GSK3-β | 220 |
| Cdk2 | 240 |
| Cdk1 | 250 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Multiple Cell Lines (Average) | Various | 3.17[12] |
| U87-MG | Glioblastoma | ~2.5 - 10 (effective concentration)[11] |
| U251-MG | Glioblastoma | ~2.5 - 10 (effective concentration)[11] |
| HCC1954 | Breast Cancer | 0.64[12] |
| Colo-205 | Colorectal Cancer | 1.3[12] |
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory potency (IC50) of PHA-767491 against Cdc7 and Cdk9.
Methodology: ADP-Glo™ Luminescent Kinase Assay
-
Reagent Preparation:
-
Prepare a 2x kinase reaction buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl2, 0.2 mg/mL BSA, 100 µM DTT).
-
Prepare serial dilutions of PHA-767491 in 1x kinase buffer with a constant DMSO concentration (e.g., 1%).
-
Prepare a solution of the kinase substrate (e.g., PDKtide for Cdc7) and ATP in 1x kinase buffer. The ATP concentration should be close to the Km for the respective kinase.
-
Dilute the recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T enzyme to the desired concentration in 1x kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the serially diluted PHA-767491 or vehicle control (DMSO).
-
Add the diluted enzyme to all wells except the "no enzyme" blank control.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each PHA-767491 concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Kinase Assay
Caption: Workflow for a typical biochemical kinase assay.
Cell-Based Assays
3.2.1. Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of PHA-767491 on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of PHA-767491 or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
3.2.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by PHA-767491.
Methodology:
-
Cell Treatment: Treat cancer cells with PHA-767491 at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[15]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of PHA-767491 in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer PHA-767491 or vehicle control to the respective groups via a suitable route (e.g., intravenous or oral) according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Analyze the tumor tissue for biomarkers of drug activity (e.g., phospho-MCM2 levels, apoptosis markers) via immunohistochemistry or western blotting.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.
Logical Relationship of Experimental Approaches
Caption: Logical flow of experimental validation for PHA-767491.
Conclusion
This compound is a dual inhibitor of Cdc7 and Cdk9 kinases, representing a novel approach to cancer therapy. Its mechanism of action, centered on the inhibition of DNA replication initiation and the disruption of transcriptional regulation, leads to potent anti-proliferative and pro-apoptotic effects in a range of cancer models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. The promising preclinical data for PHA-767491 underscore the therapeutic potential of targeting these fundamental cellular processes in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
- 9. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Dual Inhibitory Function of PHA-767491 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor with a well-defined dual inhibitory function against two critical serine/threonine kinases involved in cell cycle regulation and transcription: Cell Division Cycle 7 (Cdc7) kinase and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4][5][6][7][8][9] This dual activity allows PHA-767491 to disrupt two distinct and crucial cellular processes: the initiation of DNA replication and the elongation phase of transcription. This technical guide provides an in-depth overview of the core inhibitory functions of PHA-767491, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Dual Inhibitory Mechanism of Action
This compound exerts its anti-proliferative and pro-apoptotic effects by concurrently inhibiting Cdc7 and Cdk9 kinases.
-
Inhibition of Cdc7 Kinase: Cdc7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[10] DDK plays an essential role in the G1/S transition phase of the cell cycle by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative DNA helicase.[6][10] This phosphorylation event is a critical trigger for the initiation of DNA replication at replication origins.[11] By inhibiting Cdc7, PHA-767491 prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA synthesis, leading to S-phase arrest and subsequent apoptosis in cancer cells.[10][11]
-
Inhibition of Cdk9 Kinase: Cdk9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[12] P-TEFb facilitates the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II and negative elongation factors.[12] This process is particularly important for the transcription of short-lived anti-apoptotic proteins, such as Myeloid cell leukemia-1 (Mcl-1).[5][10][12] Inhibition of Cdk9 by PHA-767491 leads to a decrease in the expression of these critical survival proteins, thereby promoting apoptosis.[5][12]
The synergistic effect of blocking both DNA replication initiation and the transcription of key survival genes underpins the potent anti-tumor activity of PHA-767491.[5]
Quantitative Data: Inhibitory Profile of PHA-767491
The inhibitory potency of PHA-767491 has been quantified against its primary targets and a panel of other kinases, as well as in various cancer cell lines.
| Target Kinase | IC50 (nM) | Assay Type |
| Cdc7 | 10 | Cell-free kinase assay |
| Cdk9 | 34 | Cell-free kinase assay |
| Cdk1 | ~200-250 | Cell-free kinase assay |
| Cdk2 | ~200-250 | Cell-free kinase assay |
| GSK-3β | ~200-220 | Cell-free kinase assay |
| MAPKAP-K2 (MK-2) | 171 | Cell-free kinase assay |
Data compiled from multiple sources.[1][5][7][9]
| Cell Line | Cancer Type | IC50 (µM) |
| HCC1954 | Breast Cancer | 0.64 |
| Colo-205 | Colon Cancer | 1.3 |
| U87-MG | Glioblastoma | ~2.5 |
| U251-MG | Glioblastoma | ~2.5 |
| Average (61 lines) | Various Cancers | 3.17 |
Data compiled from multiple sources.[1][7]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency of PHA-767491 against Cdc7 and Cdk9 kinases using a radiometric or luminescence-based assay.
Objective: To quantify the IC50 value of PHA-767491 for Cdc7 and Cdk9.
Materials:
-
Recombinant human Cdc7/Dbf4 (DDK) or Cdk9/Cyclin T enzyme complex.[13]
-
Kinase-specific substrate:
-
This compound dissolved in DMSO.
-
ATP ([γ-32P]ATP for radiometric assay). A common concentration is 1.5 µM to 10 µM, ideally close to the Kₘ of the kinase for ATP.[1][7][10]
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).[1][13]
-
96- or 384-well assay plates.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit for luminescence) or phosphocellulose filter mats and scintillation counter for radiometric assay.[13][14]
Procedure:
-
Compound Preparation: Prepare a serial dilution of PHA-767491 in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction volume.
-
Reaction Setup: a. Add the serially diluted PHA-767491 or vehicle (DMSO) to the wells of the assay plate. b. Prepare a master mix containing the kinase assay buffer, ATP, and the appropriate kinase substrate. c. Add the recombinant kinase (e.g., 20 ng of DDK) to the master mix.[1]
-
Kinase Reaction Initiation: a. Initiate the reaction by adding the enzyme/substrate/ATP master mix to each well. b. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[1][2]
-
Reaction Termination and Detection: a. Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter. b. Luminescence Assay (ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase-luciferin reaction. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the PHA-767491 concentration. Determine the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay
This protocol outlines a method to assess the effect of PHA-767491 on the proliferation of cancer cell lines.
Objective: To determine the IC50 value of PHA-767491 in a cell-based context.
Materials:
-
Human cancer cell lines (e.g., U87-MG, U251-MG glioblastoma cells).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound dissolved in a suitable solvent (e.g., water or DMSO).
-
96-well tissue culture plates.
-
BrdU (Bromodeoxyuridine) Cell Proliferation ELISA Kit.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of PHA-767491 in culture medium. b. Replace the existing medium with the medium containing the various concentrations of PHA-767491 or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
BrdU Labeling: Add BrdU to the wells and incubate for a period that allows for its incorporation into the DNA of proliferating cells (e.g., 2-4 hours).
-
Detection: a. Remove the labeling medium and fix the cells. b. Add the anti-BrdU antibody conjugated to a peroxidase. c. Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control. Plot the percentage of proliferation against the logarithm of the PHA-767491 concentration and determine the IC50 value using a non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways
Caption: Dual inhibitory pathways of PHA-767491 targeting Cdc7 and Cdk9.
Experimental Workflow
Caption: Experimental workflow for characterizing PHA-767491.
References
- 1. PHA-767491 | GSK-3 | cholecystokinin | CDK | TargetMol [targetmol.com]
- 2. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
PHA-767491 Hydrochloride: A Dual Inhibitor of Cdc7 and Cdk9 for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-767491 hydrochloride is a potent, ATP-competitive small molecule that functions as a dual inhibitor of two critical cell cycle and transcription-regulating kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). By targeting these key enzymes, PHA-767491 disrupts the initiation of DNA replication and the elongation phase of transcription, leading to cell cycle arrest and apoptosis in a wide range of cancer cells. This technical guide provides a comprehensive overview of the biochemical and cellular activities of PHA-767491, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant signaling pathways.
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the G1/S transition of the cell cycle.[1] Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7), which is a key component of the pre-replication complex.[2][3] This phosphorylation event is essential for the recruitment of other replication factors, the unwinding of DNA, and the initiation of DNA synthesis.[1][3] Overexpression of Cdc7 is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[2][4]
Cyclin-Dependent Kinase 9 (Cdk9) is a member of the CDK family and is the catalytic subunit of the positive Transcription Elongation Factor b (P-TEFb).[5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, which releases RNAPII from promoter-proximal pausing and allows for productive mRNA transcript elongation.[5][6] Dysregulation of Cdk9 activity has been implicated in various malignancies due to its role in the transcription of anti-apoptotic and proto-oncogenic proteins.[5]
This compound has emerged as a significant research tool and potential therapeutic agent due to its dual inhibitory activity against both Cdc7 and Cdk9.[7][8][9] This dual action provides a multi-pronged attack on cancer cell proliferation by simultaneously blocking DNA replication initiation and transcription of key survival genes.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets and its effects on various cancer cell lines.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Conditions |
| Cdc7 | 10 | ATP-competitive inhibition[2][7][9] |
| Cdk9 | 34 | ATP-competitive inhibition[2][7][9] |
| DDK (Cdc7/Dbf4) | 18.6 | In vitro kinase assay[7][10] |
| Cdk1 | >200 | 20-fold less potent than Cdc7[2][4] |
| Cdk2 | >200 | 20-fold less potent than Cdc7[2][4] |
| GSK-3β | >200 | 20-fold less potent than Cdc7[2][4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Effect |
| Average (61 cell lines) | Various | 3.17 | Inhibition of proliferation[2][10] |
| HCC1954 | Breast Cancer | 0.64 | Inhibition of proliferation[7][10] |
| Colo-205 | Colon Carcinoma | 1.3 | Inhibition of proliferation[7][10] |
| U87-MG | Glioblastoma | ~2.5 | Decreased cell viability[7][11] |
| U251-MG | Glioblastoma | ~2.5 | Decreased cell viability[7][11] |
Signaling Pathways and Mechanism of Action
PHA-767491 exerts its anti-cancer effects by inhibiting two distinct signaling pathways critical for cancer cell survival and proliferation.
Inhibition of the Cdc7 Signaling Pathway and DNA Replication Initiation
PHA-767491 acts as an ATP-competitive inhibitor of Cdc7 kinase.[2] By blocking the kinase activity of Cdc7, it prevents the phosphorylation of the MCM helicase complex. This inhibition blocks the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells.[3]
Caption: Cdc7 signaling pathway in DNA replication initiation.
Inhibition of the Cdk9 Signaling Pathway and Transcription Elongation
PHA-767491 also competitively inhibits Cdk9, the kinase subunit of P-TEFb.[2] Inhibition of Cdk9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is necessary to release it from a paused state at the promoter of many genes.[5][6] This leads to a blockage of transcriptional elongation, particularly of genes with short-lived mRNAs that encode for survival proteins, thereby promoting apoptosis.
Caption: Cdk9 signaling pathway in transcription elongation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay (Luminescence-based)
This protocol is designed to determine the in vitro inhibitory potency (IC50) of PHA-767491 against Cdc7 and Cdk9 kinases.
-
Materials:
-
Recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T1 enzyme
-
Kinase-specific substrate (e.g., synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of PHA-767491 in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, kinase substrate, and ATP (at a concentration near the Km for the respective kinase).
-
Add 5 µL of the master mix to each well.
-
Prepare a solution of the recombinant kinase in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of the diluted kinase to each well. For "blank" controls, add 2.5 µL of kinase assay buffer without the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and blank control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of PHA-767491 on the proliferation of cancer cells by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU Labeling Reagent (e.g., from a commercial kit)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of PHA-767491 or vehicle control and incubate for the desired duration (e.g., 72 hours).[10]
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.[12]
-
Remove the culture medium and fix/denature the cells according to the kit manufacturer's instructions.[12]
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells with wash buffer.
-
Add TMB substrate and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
-
Apoptosis Assay (Cell Death Detection ELISA)
This assay quantifies apoptosis by detecting histone-associated DNA fragments (nucleosomes) in the cytoplasm of cells treated with PHA-767491.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell Death Detection ELISAPLUS kit (Roche) or similar
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with PHA-767491 as described in the cell proliferation assay protocol.
-
Prepare a cell lysate according to the kit manufacturer's instructions. This involves centrifuging the plate to pellet the cells and then adding the lysis buffer.
-
Transfer the lysate (cytoplasmic fraction) to the streptavidin-coated microplate provided in the kit.
-
Add the anti-histone-biotin and anti-DNA-POD (peroxidase-conjugated) antibody mixture and incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound components.
-
Add the ABTS substrate solution and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at 405 nm.
-
The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm, indicating the level of apoptosis.
-
Western Blot Analysis of Mcm2 and RNAPII Phosphorylation
This protocol is used to detect the phosphorylation status of Mcm2 (a Cdc7 substrate) and the C-terminal domain of RNA Polymerase II (a Cdk9 substrate) in cells treated with PHA-767491.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Mcm2 (Ser40/53)
-
Rabbit anti-Mcm2 (total)
-
Mouse anti-phospho-RNAPII CTD (Ser2)
-
Mouse anti-RNAPII CTD (total)
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with PHA-767491 (e.g., 2 µM for 24 hours for Mcm2 phosphorylation).[7]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Mcm2 or anti-phospho-RNAPII) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein and a loading control.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for characterizing a kinase inhibitor and the logical flow of PHA-767491's cellular effects.
Caption: General experimental workflow for kinase inhibitor characterization.
Caption: Logical flow of the cellular effects of PHA-767491.
Conclusion
This compound is a valuable tool for cancer research, offering a unique mechanism of action through the dual inhibition of Cdc7 and Cdk9. This guide provides the necessary technical information, including quantitative data and detailed experimental protocols, to facilitate further investigation into its therapeutic potential. The ability of PHA-767491 to simultaneously disrupt two fundamental cellular processes highlights the promise of multi-targeted kinase inhibitors in the development of novel anti-cancer strategies.
References
- 1. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for the in vitro reconstruction of site-specifically phosphorylated RNA Pol II to identify the recruitment of novel transcription regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. An ELISA for detection of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Molecular Impact of PHA-767491 Hydrochloride: A Technical Guide to Affected Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-767491 hydrochloride is a potent, dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), two kinases integral to cell cycle progression and transcriptional regulation.[1][2] This technical guide provides an in-depth analysis of the cellular pathways modulated by PHA-767491, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling networks. The compound's ability to induce apoptosis and halt cell proliferation in various cancer cell lines underscores its therapeutic potential.[3][4]
Core Mechanism of Action: Dual Inhibition of Cdc7 and Cdk9
PHA-767491 exerts its primary effects by targeting two key serine/threonine kinases:
-
Cdc7 Kinase: A crucial regulator of the initiation of DNA replication.[3] It phosphorylates the minichromosome maintenance (MCM) complex, a necessary step for the unwinding of DNA and the start of S phase.
-
Cdk9 Kinase: A component of the positive transcription elongation factor b (P-TEFb). Cdk9 phosphorylates the C-terminal domain of RNA polymerase II, a critical process for the elongation of transcription.
The dual inhibition of these kinases leads to a multi-pronged attack on cancer cell proliferation, affecting DNA replication, cell cycle progression, and the transcription of key survival proteins.[5][6]
Key Cellular Pathways Affected
Cell Cycle Regulation and DNA Replication
By inhibiting Cdc7, PHA-767491 directly interferes with the initiation of DNA synthesis.[5][6] This leads to an arrest in the G1/S phase of the cell cycle, preventing cancer cells from replicating their genome. The inhibition of Cdc7 prevents the phosphorylation of its substrate, MCM2, a key event in the activation of the MCM helicase complex.[7][8]
Apoptosis Induction
PHA-767491 is a potent inducer of apoptosis in various cancer cell lines, including glioblastoma, chronic lymphocytic leukemia (CLL), and hepatocellular carcinoma.[1][5][9] This programmed cell death is triggered through at least two distinct mechanisms:
-
Downregulation of Mcl-1: Inhibition of Cdk9 by PHA-767491 leads to a decrease in the transcription of the anti-apoptotic protein Mcl-1.[5][9] Mcl-1 is a crucial survival factor for many cancer cells, and its downregulation sensitizes them to apoptosis.
-
Activation of the Intrinsic Apoptotic Pathway: The reduction in Mcl-1 levels contributes to the activation of the mitochondrial-dependent apoptotic pathway, leading to the activation of caspases and subsequent cell death.[5]
Crosstalk with the CDK2-RB-E2F Pathway
Recent studies have revealed that PHA-767491 also exhibits inhibitory activity against CDK2, leading to a more potent anti-proliferative effect.[7][10] This off-target activity disrupts the CDK2-RB-E2F transcriptional network, which is critical for the expression of genes required for G1/S transition and DNA synthesis, such as Cyclin A and Cyclin E.[7][8][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various studies and cell lines.
Table 1: Inhibitory Activity (IC50 Values)
| Target | IC50 (nM) | Reference |
| Cdc7 | 10 | [1][2] |
| Cdk9 | 34 | [1][2] |
Table 2: Anti-proliferative Activity (IC50 Values in Cancer Cell Lines)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCC1954 | Breast Cancer | 0.64 | [2] |
| Colo-205 | Colon Cancer | 1.3 | [2] |
| Average (61 tumor cell lines) | Various | 3.14 - 3.17 | [2][4] |
Table 3: Effects on Cell Proliferation and Apoptosis in Glioblastoma Cells
| Cell Line | Treatment (PHA-767491) | Effect on Proliferation (% decrease) | Effect on Apoptosis (fold increase) | Reference |
| U87-MG | 10 µM | 96% | 3.54 | [4] |
| U251-MG | 10 µM | 83% | 1.31 | [4] |
Experimental Protocols
Cell Viability and Proliferation Assays
-
Methodology: Cell viability is often assessed using assays such as the MTT or CellTiter-Glo Luminescent Cell Viability Assay. For cell proliferation, the Bromodeoxyuridine (BrdU) incorporation assay is commonly employed.[4]
-
Protocol Outline (BrdU Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Add BrdU to the wells and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the resulting signal (colorimetric or chemiluminescent) using a plate reader.
-
Calculate the percentage of proliferation relative to untreated control cells.
-
Apoptosis Assays
-
Methodology: Apoptosis can be quantified using methods such as DNA fragmentation assays (e.g., TUNEL assay) or flow cytometry analysis of Annexin V/Propidium Iodide (PI) stained cells.[4]
-
Protocol Outline (DNA Fragmentation Assay):
-
Treat cells with PHA-767491 as described above.
-
Collect both adherent and floating cells and lyse them.
-
Use an ELISA-based assay to detect histone-associated DNA fragments (nucleosomes) in the cytoplasm, which are indicative of apoptosis.
-
Measure the absorbance and calculate the fold increase in apoptosis compared to control cells.
-
Western Blotting
-
Methodology: Western blotting is used to detect the levels of specific proteins to elucidate the mechanism of action.
-
Protocol Outline:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-MCM2, Mcl-1, cleaved caspase-3).
-
Wash the membrane and incubate with a secondary antibody conjugated to a detection enzyme.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Conclusion and Future Directions
This compound is a promising anti-cancer agent that disrupts fundamental cellular processes of DNA replication and transcription through its dual inhibition of Cdc7 and Cdk9. Its ability to induce apoptosis and halt cell cycle progression in a variety of cancer models highlights its therapeutic potential. Further research, including clinical trials, is necessary to fully evaluate its efficacy and safety in a clinical setting. The synergistic potential of PHA-767491 with other chemotherapeutic agents, such as 5-fluorouracil, also warrants further investigation as a strategy to overcome drug resistance in cancer.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 3. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway [mdpi.com]
- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]
PHA-767491 Hydrochloride: A Technical Guide to its Role in DNA Replication Initiation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of PHA-767491 hydrochloride in the intricate process of DNA replication initiation. As a potent, ATP-competitive small molecule inhibitor, PHA-767491 has emerged as a critical tool for dissecting the molecular mechanisms governing cell cycle progression and as a promising therapeutic agent in oncology. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative effects on key cellular processes.
Core Mechanism of Action: Dual Inhibition of Cdc7 and Cdk9 Kinases
This compound exerts its biological effects primarily through the dual inhibition of two key serine/threonine kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4][5][6] This dual activity underlies its potent anti-proliferative and pro-apoptotic effects in cancer cells.
Inhibition of Cdc7 Kinase and its Impact on DNA Replication Initiation:
Cdc7 kinase, in conjunction with its regulatory subunit Dbf4 (forming the DDK complex), is a master regulator of DNA replication initiation.[7][8] Its essential function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative DNA helicase.[3][9] This phosphorylation event is a critical step for the activation of replication origins and the subsequent unwinding of DNA, allowing for the assembly of the replication machinery.
PHA-767491 directly inhibits the kinase activity of Cdc7, thereby preventing the phosphorylation of the MCM complex.[10] This blockade of MCM phosphorylation stalls the activation of replication origins, effectively halting the initiation of DNA synthesis.[10][11] Unlike many conventional chemotherapeutics that interfere with ongoing DNA synthesis (elongation), PHA-767491 specifically targets the initiation phase.[10][11] This targeted action prevents cells from entering the S-phase of the cell cycle, leading to a G1/S arrest.[8]
Inhibition of Cdk9 and its Transcriptional Consequences:
In addition to its potent activity against Cdc7, PHA-767491 also inhibits Cdk9, a component of the positive transcription elongation factor b (P-TEFb). Cdk9 plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA polymerase II, a modification essential for productive transcript elongation. Inhibition of Cdk9 by PHA-767491 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, most notably Mcl-1.[2][5][12] The downregulation of Mcl-1 is a key event that sensitizes cancer cells to apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Reference |
| IC50 for Cdc7 | 10 nM | [1][3][4][6] |
| IC50 for Cdk9 | 34 nM | [1][3][4][6] |
| Average IC50 for cell proliferation (panel of 61 human cell lines) | 3.17 µM | [3][9] |
Table 1: In Vitro Kinase Inhibitory Activity and Anti-proliferative Potency of PHA-767491.
| Cell Line | Treatment Concentration | Effect | Reference |
| U87-MG Glioblastoma | 10 µM | ~75% decrease in cell viability | [9] |
| U251-MG Glioblastoma | 10 µM | ~70% decrease in cell viability | [9] |
| U87-MG Glioblastoma | 10 µM | 96% decrease in cell proliferation (BrdU incorporation) | [9] |
| U251-MG Glioblastoma | 10 µM | 83% decrease in cell proliferation (BrdU incorporation) | [9] |
| U87-MG Glioblastoma | Not specified | 3.54-fold increase in DNA fragmentation (apoptosis) | [9] |
| U251-MG Glioblastoma | Not specified | 1.31-fold increase in DNA fragmentation (apoptosis) | [9] |
| 3T3 (non-tumorigenic) | 2.5 µM - 10 µM | Modest decrease in cell viability, significant decrease in cell proliferation | [9] |
| HCC1954 | 0.64 µM | IC50 for proliferation inhibition | [1] |
| Colo-205 | 1.3 µM | IC50 for proliferation inhibition | [1] |
Table 2: Cellular Effects of this compound in Various Cell Lines.
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize the effects of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PHA-767491 against Cdc7 and Cdk9 kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Cdc7/Dbf4 and Cdk9/cyclin T1 complexes are purified. A suitable substrate, such as a peptide derived from a known phosphorylation target (e.g., MCM2 for Cdc7) or a generic kinase substrate, is prepared.
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing ATP (often at a concentration close to its Km for the kinase), the kinase, the substrate, and varying concentrations of PHA-767491.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is quantified. This can be achieved using methods such as:
-
Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using commercial kits that measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based Assay: Employing a fluorescently labeled substrate and detecting changes in its phosphorylation state.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is normalized to the activity of a vehicle control (e.g., DMSO). The IC50 value is then calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of PHA-767491 on cancer cell lines.
Methodology:
-
Cell Seeding: Cells of interest (e.g., U87-MG, U251-MG) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using one of the following methods:
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
BrdU Incorporation Assay: This assay measures the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.[9]
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value for cell proliferation inhibition is determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of PHA-767491 on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with PHA-767491 or vehicle control for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified based on the DNA content histogram.
Western Blot Analysis of Protein Phosphorylation
Objective: To examine the effect of PHA-767491 on the phosphorylation of key cellular proteins, such as MCM2.
Methodology:
-
Cell Lysis: Cells treated with PHA-767491 are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-MCM2). A primary antibody against the total protein is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the phosphorylated protein band is normalized to the total protein band to determine the relative change in phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PHA-767491 and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow.
Caption: Logical relationship of PHA-767491's dual inhibitory action.
Conclusion
This compound is a well-characterized dual inhibitor of Cdc7 and Cdk9 kinases that plays a crucial role in blocking the initiation of DNA replication. Its ability to induce G1/S cell cycle arrest and apoptosis in a wide range of cancer cell lines underscores its potential as a therapeutic agent.[9] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting DNA replication initiation with compounds like PHA-767491.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. adooq.com [adooq.com]
- 5. Mechanisms of action of a dual Cdc7/Cdk9 kinase inhibitor against quiescent and proliferating CLL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
PHA-767491 Hydrochloride: An In-depth Technical Guide on its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor with a dual specificity for Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9) kinases.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of PHA-767491, with a particular focus on its effects on cell cycle progression. We will delve into its inhibitory activities, impact on DNA replication initiation, and induction of apoptosis. This document will present quantitative data in structured tables, detail key experimental protocols, and visualize the core signaling pathways and experimental workflows using Graphviz diagrams.
Introduction
The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Key regulators of the cell cycle, such as kinases, have emerged as promising targets for anti-cancer therapies. This compound targets two such kinases: Cdc7 and Cdk9. Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication during the S phase, while Cdk9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcription.[5][6] The dual inhibition of these kinases by PHA-767491 leads to a multi-faceted anti-proliferative and pro-apoptotic effect in cancer cells.
Mechanism of Action
PHA-767491 exerts its effects on cell cycle progression through two primary mechanisms: inhibition of DNA replication initiation via Cdc7 and induction of apoptosis through Cdk9 inhibition.
Inhibition of DNA Replication Initiation (Cdc7 Pathway)
Cdc7, in complex with its regulatory subunit Dbf4, forms an active kinase that plays a pivotal role in the G1/S transition. The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) complex, specifically the Mcm2 subunit.[1][7] Phosphorylation of Mcm2 by Cdc7 is a critical step for the activation of the MCM helicase and the subsequent unwinding of DNA at replication origins, thereby initiating DNA synthesis.[1][8] PHA-767491, by competitively binding to the ATP-binding pocket of Cdc7, prevents the phosphorylation of Mcm2.[9] This blockade of Mcm2 phosphorylation inhibits the initiation of DNA replication, leading to an S-phase arrest and subsequent cell death.[10][11]
Induction of Apoptosis (Cdk9 Pathway)
Cdk9, as part of the P-TEFb complex, phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the elongation of transcription of many genes, including those involved in cell survival. One such critical anti-apoptotic protein is Myeloid Cell Leukemia 1 (Mcl-1). Inhibition of Cdk9 by PHA-767491 leads to a rapid decrease in Mcl-1 mRNA and protein levels.[8][12] The downregulation of Mcl-1, a key member of the Bcl-2 family, disrupts the balance of pro- and anti-apoptotic proteins, ultimately triggering the intrinsic apoptotic pathway.[12][13]
Quantitative Data
The following tables summarize the inhibitory activity of this compound across various kinases and its anti-proliferative effects on different cancer cell lines.
Table 1: Inhibitory Activity of PHA-767491 against a Panel of Kinases
| Kinase | IC50 (nM) |
| Cdc7 | 10[1][3][9] |
| Cdk9 | 34[1][3][9] |
| Cdk1 | ~200 |
| Cdk2 | ~200 |
| GSK-3β | ~200 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources.
Table 2: Anti-proliferative Activity of PHA-767491 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCC1954 | Breast Cancer | 0.64[1] |
| Colo-205 | Colon Cancer | 1.3[1] |
| U87-MG | Glioblastoma | ~2.5-10 |
| U251-MG | Glioblastoma | ~2.5-10 |
| Average (61 cell lines) | Various | 3.17[3][9] |
IC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50%. Data compiled from multiple sources.
Table 3: Effect of PHA-767491 on Cell Proliferation in Glioblastoma Cell Lines
| Cell Line | Concentration (µM) | Decrease in Proliferation (%) |
| U87-MG | 2.5 | ~20[3] |
| U251-MG | 2.5 | ~20[3] |
| U87-MG | 10 | 96[3] |
| U251-MG | 10 | 83[3] |
Data from a chemiluminescent bromodeoxyuridine (BrdU) incorporation assay.[3]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
BrdU Incorporation Assay for Cell Proliferation
This protocol outlines the measurement of DNA synthesis as an indicator of cell proliferation using a BrdU incorporation assay.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or vehicle control for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period of time (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.[10][15]
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells. Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.[15]
-
Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.[5][16]
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound represents a promising class of anti-cancer agents with a unique dual-inhibitory mechanism. By targeting both Cdc7 and Cdk9, it effectively halts cell cycle progression by inhibiting the initiation of DNA replication and simultaneously induces apoptosis by downregulating the key survival protein Mcl-1. The data presented in this technical guide underscore its potent anti-proliferative activity across a range of cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further investigate the cellular effects of this compound. The visualized pathways and workflows offer a clear conceptual framework for understanding its complex mechanism of action. Further research into PHA-767491 and similar dual-kinase inhibitors is warranted to explore their full therapeutic potential in oncology.
References
- 1. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dbf4 and Cdc7 Proteins Promote DNA Replication through Interactions with Distinct Mcm2–7 Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcm.edu [bcm.edu]
- 6. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mcm2 is a target of regulation by Cdc7–Dbf4 during the initiation of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. media.cellsignal.com [media.cellsignal.com]
An In-depth Technical Guide to the In Vitro and In Vivo Properties of PHA-767491 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor with a dual specificity for two critical cell cycle kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2] This dual inhibitory action underpins its significant anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines. By targeting Cdc7, PHA-767491 effectively halts the initiation of DNA replication, a pivotal step in cell proliferation.[3] Simultaneously, its inhibition of Cdk9 disrupts transcriptional elongation, leading to the downregulation of key anti-apoptotic proteins.[4] This technical guide provides a comprehensive overview of the in vitro and in vivo properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its characterization. Visualizations of the relevant signaling pathways and experimental workflows are also presented to facilitate a deeper understanding of its biological activities.
In Vitro Properties
Biochemical Activity
This compound is a potent inhibitor of both Cdc7 and Cdk9 kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and preventing the transfer of phosphate (B84403) to their respective substrates.[2]
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 (nM) | Assay Conditions |
| Cdc7 | 10 | ATP concentration of 1.5 µM[2] |
| Cdk9 | 34 | -[2] |
| GSK-3β | 220 | -[3] |
| Cdk2 | 240 | -[3] |
| Cdk1 | 250 | -[3] |
Cellular Activity
The dual inhibition of Cdc7 and Cdk9 by this compound translates to potent anti-proliferative and pro-apoptotic activity in a wide range of human cancer cell lines.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Average of 61 cell lines | Various | 3.17[2] |
| U87-MG | Glioblastoma | Not specified, but effective[5] |
| U251-MG | Glioblastoma | Not specified, but effective[5] |
The inhibition of Cdc7 by PHA-767491 leads to a block in the initiation of DNA replication by preventing the phosphorylation of the Minichromosome Maintenance (MCM) complex, a critical component of the pre-replication complex.[6] This action results in cell cycle arrest. The compound has been shown to induce apoptosis in various cancer cell lines, a process that is, at least in part, attributed to the Cdk9-mediated downregulation of the anti-apoptotic protein Mcl-1.[4][7]
In Vivo Properties
Antitumor Efficacy in Xenograft Models
This compound has demonstrated significant antitumor activity in various preclinical cancer models. Administration of the compound has been shown to inhibit tumor growth in xenograft models.
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |
| HL60 | Leukemia | 20 and 30 mg/kg, twice a day | Dose-dependent reduction in tumor volume[2] |
| A2780 | Ovary Carcinoma | Not specified | 50% tumor growth inhibition[2] |
| HCT-116 | Colon Carcinoma | Not specified | 50% tumor growth inhibition[2] |
| Mx-1 | Mammary Adenocarcinoma | Not specified | 50% tumor growth inhibition[2] |
Signaling Pathways and Mechanism of Action
PHA-767491's therapeutic potential stems from its ability to concurrently disrupt two fundamental cellular processes: DNA replication and transcription.
Inhibition of DNA Replication Initiation via Cdc7
Cdc7, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex.[8] DDK is essential for the initiation of DNA replication during the S phase of the cell cycle.[6] Its primary role is to phosphorylate multiple subunits of the MCM2-7 complex, which is the core of the replicative helicase.[6] This phosphorylation event is a critical trigger for the recruitment of other replication factors, leading to the unwinding of the DNA double helix and the start of DNA synthesis.[8] PHA-767491, by inhibiting Cdc7, prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication and causing cell cycle arrest.[3]
Disruption of Transcription Elongation via Cdk9
Cdk9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[9] P-TEFb plays a crucial role in regulating gene expression by promoting the transition from abortive to productive transcriptional elongation.[10] It achieves this by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II) and negative elongation factors, which releases Pol II from promoter-proximal pausing.[9][10] Many short-lived proteins that are critical for cell survival and proliferation, including the anti-apoptotic protein Mcl-1, are dependent on efficient transcriptional elongation. By inhibiting Cdk9, PHA-767491 leads to a decrease in the levels of these crucial proteins, thereby promoting apoptosis.[4]
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 value of PHA-767491 against Cdc7 or Cdk9 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T1 complex
-
Kinase-specific substrate (e.g., recombinant MCM2 for Cdc7)
-
ATP solution
-
[γ-³²P]ATP (for radiometric assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
96-well plates
-
Phosphocellulose filter plates (for radiometric assay)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail and counter (for radiometric assay)
Procedure:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the diluted compound to the test wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing the kinase, substrate, and kinase buffer.
-
Initiate the reaction by adding ATP (including a tracer amount of [γ-³²P]ATP for the radiometric assay) to the master mix and then dispensing it into the wells of the 96-well plate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
For the radiometric assay, transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This protocol measures the effect of PHA-767491 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for a few hours or overnight in the dark to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with PHA-767491.[15][16][17][18]
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution (containing PI and a non-ionic detergent like Triton X-100)
-
Flow cytometer
Procedure:
-
Plate cells and treat them with this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Harvest the cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to ensure that only DNA is stained by PI.
-
Add the PI staining solution to the cells and incubate in the dark at room temperature for at least 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of MCM2 Phosphorylation
This protocol is used to assess the in-cell activity of PHA-767491 on its target, Cdc7, by measuring the phosphorylation status of its substrate, MCM2.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MCM2 (e.g., Ser40/41), anti-total-MCM2, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.[19]
-
Transfer the separated proteins from the gel to a membrane.[19]
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total MCM2 and a loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.[20][21][22][23][24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | The EMBO Journal [link.springer.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The CDK9 Tail Determines the Reaction Pathway of Positive Transcription Elongation Factor b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research SOP: INVESTIGATION OF ANTI-CANCER POTENTIAL OF PLANT EXTRACT USING MURINE CANCER CELL LINE XENOGRAFT MODEL IN EXPERIMENTAL ANIMALS [researchsop.com]
- 24. benchchem.com [benchchem.com]
Unlocking New Therapeutic Avenues: A Technical Guide to PHA-767491 Hydrochloride in Cancer Research
For Immediate Release
This technical guide provides a comprehensive overview of PHA-767491 hydrochloride, a potent dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), for researchers, scientists, and drug development professionals. This document delves into its mechanism of action, applications in various cancer models, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Core Mechanism of Action: Dual Inhibition of Cdc7 and Cdk9
This compound exerts its anti-cancer effects through the simultaneous inhibition of two key kinases:
-
Cdc7 Kinase: A critical regulator of the initiation of DNA replication. By inhibiting Cdc7, PHA-767491 prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a crucial step for the unwinding of DNA and the start of DNA synthesis.[1][2] This leads to cell cycle arrest and is particularly effective in cancer cells that are often under replicative stress.[3][4]
-
Cdk9 Kinase: A component of the positive transcription elongation factor b (P-TEFb), which is essential for the elongation phase of transcription by RNA polymerase II. Inhibition of Cdk9 leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1).[5][6]
This dual inhibitory action gives PHA-767491 a unique advantage, targeting both DNA replication and transcriptional regulation, which are fundamental processes for cancer cell proliferation and survival.[7][8]
Signaling Pathways Modulated by PHA-767491
The antitumor activity of PHA-767491 stems from its ability to interfere with critical signaling pathways that govern cell cycle progression and survival.
Inhibition of DNA Replication Initiation
PHA-767491 directly targets the G1/S phase transition of the cell cycle. By inhibiting Cdc7, it prevents the phosphorylation of MCM2, a subunit of the MCM helicase complex, which is a prerequisite for the initiation of DNA replication.[1] This leads to an S-phase arrest and subsequent apoptosis in cancer cells.
Downregulation of Mcl-1 and Induction of Apoptosis
Through the inhibition of Cdk9, PHA-767491 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a decrease in the transcription of short-lived mRNAs.[4] A key target of this transcriptional inhibition is the anti-apoptotic protein Mcl-1.[5][6] The downregulation of Mcl-1 shifts the cellular balance towards apoptosis, making cancer cells more susceptible to cell death.
Crosstalk with the CDK2-RB-E2F Pathway
Recent studies have revealed that PHA-767491 also exhibits off-target activity against CDK2.[7][8] This inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (RB), which in its hypophosphorylated state, remains bound to the transcription factor E2F. This sequestration of E2F prevents the transcription of genes required for S-phase entry, such as cyclins E and A, further contributing to the anti-proliferative effects of PHA-767491.[7][8][9]
In Vitro and In Vivo Efficacy
PHA-767491 has demonstrated significant anti-cancer activity across a broad range of cancer cell lines and in preclinical xenograft models.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) values of PHA-767491 highlight its potent cytotoxic effects against various cancer cell types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Glioblastoma | U87-MG | ~2.5 | [10] |
| Glioblastoma | U251-MG | ~2.5 | [10] |
| Breast Cancer | HCC1954 | 0.64 | [11] |
| Colon Cancer | Colo-205 | 1.3 | [11] |
| Chronic Lymphocytic Leukemia | Primary CLL cells | Average EC50 of 0.6 | [4] |
| General Panel | Average of 61 tumor cell lines | 3.17 | [10][11] |
In Vivo Antitumor Activity
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of PHA-767491. Administration of the compound has been shown to significantly reduce tumor volume in models of:
-
Hepatocellular Carcinoma (in combination with 5-Fluorouracil)[6]
Experimental Protocols
To facilitate the investigation of PHA-767491, this section provides detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of PHA-767491 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PHA-767491 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the PHA-767491 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by PHA-767491 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of PHA-767491 for the desired time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., p-MCM2, Mcl-1, cleaved PARP) following treatment with PHA-767491.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MCM2, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with PHA-767491 for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
This compound represents a promising class of anti-cancer agents with a unique dual mechanism of action. Its ability to concurrently inhibit DNA replication and transcription provides a powerful strategy to induce cancer cell death. The detailed information and protocols provided in this guide are intended to support further research into the therapeutic potential of PHA-767491 and the development of novel cancer therapies targeting the Cdc7 and Cdk9 pathways. Further investigations into its efficacy in combination with other chemotherapeutic agents and its potential in overcoming drug resistance are warranted.[6]
References
- 1. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scispace.com [scispace.com]
- 6. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]
- 10. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
The CDC7 Inhibitor PHA-767491 Hydrochloride: A Technical Overview of its Anti-Glioblastoma Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pre-clinical utility of PHA-767491 hydrochloride, a potent inhibitor of Cell Division Cycle 7 (CDC7) kinase, in the context of glioblastoma (GBM). Glioblastoma is the most aggressive primary brain tumor in adults, with a dismally low survival rate, underscoring the urgent need for novel therapeutic strategies.[1][2] One such strategy is the targeted induction of replicative stress in cancer cells, a hallmark of which is genomic instability.[3][4] this compound leverages this vulnerability by targeting CDC7, a key regulator of DNA replication initiation.[3][4][5] This document summarizes the key quantitative findings, experimental methodologies, and affected signaling pathways from foundational studies, providing a comprehensive resource for researchers in the field.
Core Mechanism of Action
This compound is a first-generation, ATP-competitive small molecule inhibitor of CDC7 kinase.[3][6] CDC7 is a serine-threonine kinase that plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[7] Its overexpression has been documented in various cancers, including glioblastoma, making it a compelling therapeutic target.[3][8][9] By inhibiting CDC7, PHA-767491 prevents the phosphorylation of its substrate, the Minichromosome Maintenance Complex (MCM), which is essential for the activation of the replicative helicase and the subsequent unwinding of DNA for replication.[7][9] This disruption of DNA synthesis leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[3][9]
Signaling Pathway and Mechanism of Action
The primary mechanism of PHA-767491 in glioblastoma involves the inhibition of the CDC7 kinase, which is crucial for the initiation of DNA replication. The following diagram illustrates the simplified signaling pathway affected by this inhibitor.
Caption: Mechanism of this compound in glioblastoma cells.
Quantitative Efficacy in Glioblastoma Cell Lines
Studies utilizing the human glioblastoma cell lines U87-MG and U251-MG have demonstrated the potent anti-cancer effects of this compound. The key findings are summarized in the tables below.[3][8]
Table 1: Effect of PHA-767491 on Glioblastoma Cell Viability
| Cell Line | Treatment Concentration (µM) | Exposure Time (hours) | Approximate Reduction in Cell Viability (%) |
| U87-MG | 10 | 72 | 75%[3] |
| U251-MG | 10 | 72 | 70%[3] |
Table 2: Induction of Apoptosis by PHA-767491
| Cell Line | Treatment Concentration (µM) | Exposure Time (hours) | Fold Increase in DNA Fragmentation (vs. Control) |
| U87-MG | Not specified | 24 | 3.54[3] |
| U251-MG | Not specified | 24 | 1.31[3] |
Table 3: Inhibition of Glioblastoma Cell Proliferation
| Cell Line | Treatment Concentration (µM) | Approximate Decrease in Cell Proliferation (%) |
| U87-MG | 2.5 | 20%[3] |
| U251-MG | 2.5 | 20%[3] |
| U87-MG | 10 | 96%[3] |
| U251-MG | 10 | 83%[3] |
Table 4: Suppression of Glioblastoma Cell Migration and Invasion
| Cell Line | Assay | Finding |
| U87-MG & U251-MG | Migration Assay | CDC7 inhibition suppresses glioblastoma cell migration.[8] |
| U87-MG & U251-MG | Invasion Assay | CDC7 inhibition suppresses glioblastoma cell invasion.[8] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on the study by Erbayraktar et al., 2016.[3][8]
Cell Culture and Drug Treatment
-
Cell Lines: Human glioblastoma cell lines U87-MG and U251-MG were utilized. A non-tumorigenic murine fibroblast cell line, 3T3, was used as a control.[3][8]
-
Culture Conditions: Cells were maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted in culture medium to the final desired concentrations for treatment.
Cell Viability Assay
-
Method: A luminescent cell viability assay (e.g., CellTiter-Glo®) was used.
-
Procedure:
-
Cells were seeded in 96-well plates at a specified density.
-
After allowing the cells to adhere overnight, they were treated with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control.[7]
-
Cells were incubated for specified time points (e.g., 24, 48, 72 hours).[3]
-
The cell viability reagent was added to each well according to the manufacturer's instructions.
-
After a brief incubation, luminescence was measured using a plate reader.
-
Data was normalized to the vehicle-treated control group to determine the percentage of viable cells.
-
Apoptosis Assay (DNA Fragmentation)
-
Method: A cell death detection ELISA kit was used to quantify cytoplasmic histone-associated DNA fragments.
-
Procedure:
-
Cells were seeded in multi-well plates and treated with this compound or vehicle control for 24 hours.[3]
-
After treatment, cells were lysed according to the manufacturer's protocol.
-
The cell lysates were transferred to a streptavidin-coated plate.
-
A mixture of anti-histone-biotin and anti-DNA-POD was added and incubated.
-
After washing, the substrate solution (ABTS) was added, and the absorbance was measured at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The fold increase in apoptosis was calculated relative to the control group.
-
Cell Proliferation Assay
-
Method: A chemiluminescent 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay was used.
-
Procedure:
-
Cells were seeded and treated with this compound (e.g., 2.5 µM and 10 µM) as described for the viability assay.[3]
-
Towards the end of the treatment period, BrdU was added to the culture medium, and the cells were incubated to allow for its incorporation into newly synthesized DNA.
-
The cells were then fixed, and the DNA was denatured.
-
A peroxidase-conjugated anti-BrdU antibody was added to detect the incorporated BrdU.
-
A chemiluminescent substrate was added, and the light emission was measured with a luminometer.
-
The level of BrdU incorporation is directly proportional to the rate of cell proliferation.
-
Cell Migration and Invasion Assays
-
Migration Assay (Wound Healing/Scratch Assay):
-
Cells were grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip was used to create a "scratch" or wound in the monolayer.
-
The cells were washed to remove debris and then incubated with culture medium containing this compound or vehicle control.
-
The closure of the wound was monitored and imaged at different time points (e.g., 0 and 24 hours).
-
The rate of migration was quantified by measuring the change in the wound area over time.
-
-
Invasion Assay (Transwell/Boyden Chamber Assay):
-
Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) were used.
-
Cells, pre-treated with this compound or vehicle, were seeded in the upper chamber in a serum-free medium.
-
The lower chamber was filled with a medium containing a chemoattractant (e.g., FBS).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface of the membrane were fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Experimental Workflow for In Vitro Assessment
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in glioblastoma cell lines.
Caption: A typical experimental workflow for glioblastoma studies.
Conclusion and Future Directions
The available preclinical data strongly suggest that inhibition of CDC7 by this compound is a promising therapeutic strategy for glioblastoma.[8] The compound effectively reduces cell viability, suppresses proliferation, and induces apoptosis in glioblastoma cell lines.[3][8] Furthermore, its ability to inhibit cell migration and invasion points to its potential to impact tumor metastasis.[8] While these findings are encouraging, further research is warranted. Future studies should focus on in vivo models to assess the efficacy and safety of PHA-767491 in a more complex biological system. Additionally, investigating potential synergistic effects with standard-of-care treatments for glioblastoma, such as temozolomide (B1682018) and radiation, could reveal combination therapies with enhanced anti-tumor activity.[1][10][11] The development of second-generation CDC7 inhibitors with improved pharmacokinetic properties and blood-brain barrier penetration also represents a critical next step in translating this therapeutic approach to the clinic.
References
- 1. Temozolomide promotes immune escape of GBM cells via upregulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunitybio.com [immunitybio.com]
- 3. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness | AVESİS [avesis.deu.edu.tr]
- 6. Increasing Brain Permeability of PHA-767491, a Cell Division Cycle 7 Kinase Inhibitor, with Biodegradable Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDC7-dependent transcriptional regulation of RAD54L is essential for tumorigenicity and radio-resistance of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brainlife.org [brainlife.org]
- 11. Leveraging Temozolomide to Improve Treatment Efficacy of Immune Checkpoint Blockade in Glioblastoma - Maryam Rahman [grantome.com]
PHA-767491 Hydrochloride: A Kinase Inhibitor with Neuroprotective Potential in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of structure and function of neurons, pose a significant and growing challenge to global health. A key pathological hallmark in many of these diseases, including Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD), is the abnormal phosphorylation and aggregation of the TAR DNA-binding protein 43 (TDP-43). PHA-767491 hydrochloride, a potent dual inhibitor of Cell Division Cycle 7 (CDC7) and Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising investigational compound. Initially developed as an anti-cancer agent, its ability to modulate protein phosphorylation has drawn significant attention for its potential therapeutic application in neurodegenerative disorders. This technical guide provides a comprehensive overview of the core data, experimental protocols, and underlying signaling pathways related to the investigation of this compound in the context of neurodegenerative diseases.
Mechanism of Action and Signaling Pathways
This compound is an ATP-competitive kinase inhibitor with high affinity for CDC7 and CDK9.[1][2][3][4] Its therapeutic potential in neurodegenerative diseases, particularly those characterized by TDP-43 proteinopathy, stems from its ability to inhibit CDC7-mediated phosphorylation of TDP-43.[5][6]
The CDC7/TDP-43 Signaling Pathway:
Hyperphosphorylation of TDP-43, especially at serines 409/410, is a critical event in the pathogenesis of TDP-43 proteinopathies, leading to its mislocalization from the nucleus to the cytoplasm, subsequent aggregation, and neurotoxicity. CDC7 has been identified as a key kinase responsible for this pathological phosphorylation. By inhibiting CDC7, PHA-767491 directly interferes with this process, reducing the levels of hyperphosphorylated TDP-43 and thereby mitigating its downstream neurotoxic effects.[6]
While the primary focus has been on CDC7, the dual inhibitory nature of PHA-767491 against CDK9 may also contribute to its neuroprotective effects. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates RNA polymerase II-mediated transcription. Dysregulation of transcription is a known factor in several neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Assay Conditions | Reference(s) |
| CDC7 | 10 nM | Kinase Assay | [2][6] |
| CDK9 | 34 nM | Kinase Assay | [2][3] |
Table 2: In Vitro Efficacy in Neurodegeneration Models
| Cell Line | Model | Treatment Concentration | Effect | Reference(s) |
| Motor Neuron-like NSC-34 cells | Ethacrynic acid-induced TDP-43 phosphorylation | 10 µM | Prevention of TDP-43 phosphorylation | [6] |
| Glioblastoma U87-MG and U251-MG cells | - | 2.5 µM (IC50) | Reduction in cell viability | [7] |
| Glioblastoma U87-MG and U251-MG cells | - | 2.5 µM and 10 µM | Decreased cell viability by ~45% and ~70-75% respectively | [7] |
| Glioblastoma U87-MG and U251-MG cells | - | 2.5 µM and 10 µM | Decreased cell proliferation | [7] |
Table 3: In Vivo Efficacy in a Neurodegeneration Model
| Animal Model | Treatment | Outcome | Reference(s) |
| C. elegans (TDP-43 transgenic) | PHA-767491 in growth media | Reduced TDP-43 phosphorylation and prevented neurodegeneration | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the investigation of this compound.
In Vitro TDP-43 Phosphorylation Assay in NSC-34 Cells
This protocol is designed to assess the ability of PHA-767491 to inhibit induced TDP-43 phosphorylation in a neuronal-like cell line.
-
Cell Culture: Motor neuron-like NSC-34 cells are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 10 µM) for a specified period.
-
Induction of TDP-43 Phosphorylation: Pathological phosphorylation of endogenous TDP-43 is induced by treating the cells with an agent like ethacrynic acid.
-
Protein Extraction and Analysis: Cells are lysed, and protein extracts are subjected to Western blotting to detect the levels of phosphorylated TDP-43 (using an antibody specific for pS409/410) and total TDP-43.
In Vivo Neuroprotection Assay in C. elegans
This protocol evaluates the neuroprotective effects of PHA-767491 in a transgenic animal model of TDP-43 proteinopathy.
-
Animal Model: A transgenic strain of C. elegans expressing human TDP-43, which exhibits age-dependent neurodegeneration, is used.
-
Drug Administration: The worms are cultured on nematode growth medium (NGM) plates containing different concentrations of this compound.
-
Phenotypic Assessment: The neurodegenerative phenotype is quantified by observing and scoring motility defects or other relevant behavioral readouts.
-
Biochemical Analysis: Protein extracts from the worms are analyzed by Western blotting to determine the levels of phosphorylated and total TDP-43.
Potential Applications in Other Neurodegenerative Diseases
While the primary evidence for this compound in neurodegeneration is linked to TDP-43, its mechanism of action suggests potential relevance to other neurodegenerative disorders like Alzheimer's and Parkinson's diseases.
Alzheimer's Disease (AD): Aberrant cell cycle re-entry in post-mitotic neurons is a proposed mechanism contributing to neuronal death in AD.[8] CDKs play a crucial role in cell cycle regulation, and inhibitors of CDKs have been explored as potential therapeutics.[9] Specifically, CDK7 is involved in the Cdk-activating kinase complex.[10] Although direct studies of PHA-767491 in AD models are lacking, its inhibitory activity against CDK9, a transcriptional regulator, could also be relevant to the transcriptional dysregulation observed in AD.
Parkinson's Disease (PD): The pathogenesis of PD also involves mechanisms of neuronal cell death where cell cycle proteins are implicated. For instance, CDK5 and CDK6 have been investigated as potential therapeutic targets.[11][12] While PHA-767491 does not directly target these CDKs, the general principle of modulating kinase activity to prevent neuronal loss could be applicable. Further research is needed to explore if CDC7 or CDK9 inhibition by PHA-767491 could have any protective effect in PD models, for instance, by influencing pathways related to α-synuclein aggregation or mitochondrial dysfunction.[13][14]
Challenges and Future Directions
A significant hurdle for the therapeutic use of this compound in CNS disorders is its low permeability across the blood-brain barrier (BBB).[6] This limitation necessitates the development of novel drug delivery strategies, such as encapsulation in nanoparticles, to enhance its brain penetration.[6]
Future research should focus on:
-
Optimizing Drug Delivery: Developing and testing formulations of PHA-767491 that can effectively cross the BBB.
-
Exploring Efficacy in Other Neurodegenerative Models: Conducting preclinical studies to evaluate the therapeutic potential of PHA-767491 in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
-
Elucidating Downstream Effects: Investigating the broader molecular consequences of CDC7 and CDK9 inhibition in neurons to better understand the full spectrum of its neuroprotective mechanisms.
-
Safety and Toxicity Profiling: Thoroughly assessing the long-term safety and potential off-target effects of PHA-767491 in the context of chronic neurodegenerative diseases.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of CDC7 and CDK9 in neurodegenerative diseases. Its demonstrated efficacy in reducing pathological TDP-43 phosphorylation and preventing neurodegeneration in preclinical models of TDP-43 proteinopathy provides a strong rationale for its further development. While challenges related to its CNS bioavailability remain, ongoing research into novel delivery systems and a deeper exploration of its therapeutic potential in a wider range of neurodegenerative disorders could pave the way for new and effective treatments for these devastating conditions.
References
- 1. Parkinson’s disease-implicated kinases in the brain; insights into disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Blood Cancer Therapeutics Reach Critical Commercial and Clinical Inflection Points | INN [investingnews.com]
- 4. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDC7 inhibition blocks pathological TDP-43 phosphorylation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increasing Brain Permeability of PHA-767491, a Cell Division Cycle 7 Kinase Inhibitor, with Biodegradable Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology-asia.org [neurology-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuronal CDK7 in hippocampus is related to aging and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase 5 (CDK5) inhibitors in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting cyclin D3/CDK6 activity for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parkinson's Disease Models - InnoSer [innoserlaboratories.com]
- 14. scantox.com [scantox.com]
Unveiling the Immunomodulatory Potential of PHA-767491 Hydrochloride in T-Cell Activation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: PHA-767491 hydrochloride, a potent and selective dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9), has emerged as a significant tool in cancer research.[1][2] Beyond its established anti-proliferative effects on tumor cells, this compound exhibits profound immunomodulatory properties, particularly in the context of T-lymphocyte activation.[1][3][4] This technical guide provides an in-depth analysis of this compound's role in T-cell activation studies, offering researchers a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action: A Dual-Pronged Approach to T-Cell Suppression
This compound exerts its influence on T-cells primarily through the inhibition of two key kinases:
-
Cdc7 Kinase: A crucial regulator of the initiation of DNA replication.[2][5] By inhibiting Cdc7, PHA-767491 prevents the phosphorylation of the minichromosome maintenance (MCM) complex, thereby halting the cell cycle in the G1/S phase and suppressing T-cell proliferation.[1][6][7]
-
Cdk9 Kinase: A component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including those critical for T-cell activation and effector function.[1] Inhibition of Cdk9 by PHA-767491 leads to a reduction in the expression of key activation markers and cytokines.[1]
The compound is an ATP-competitive inhibitor with reported IC50 values of 10 nM for Cdc7 and 34 nM for Cdk9.[1] This dual inhibitory activity results in a potent suppression of T-cell activation, proliferation, and effector functions.[1][3][4]
Quantitative Analysis of this compound's Effects on T-Cells
The following tables summarize the key quantitative data on the effects of this compound on T-cell populations.
| Parameter | Cell Type | Treatment Condition | Result | Reference |
| IC50 (Proliferation) | Various Cancer Cell Lines | PHA-767491 | ~0.6 µM | [1] |
| Cell Viability | Glioblastoma Cell Lines (U87-MG, U251-MG) | 10 µM PHA-767491 | ~70-75% decrease | [8] |
| Cell Proliferation | Glioblastoma Cell Lines (U87-MG, U251-MG) | 10 µM PHA-767491 | 83-96% decrease | [8] |
| Apoptosis | Glioblastoma Cell Lines (U87-MG, U251-MG) | PHA-767491 (24h) | Significant increase in DNA fragmentation | [8] |
| Activation Marker | Cell Type | Stimulation | PHA-767491 Treatment | Effect | Reference |
| CD69 | Mouse Thymocytes | anti-CD3/CD28 beads (17h) | 10 µM | Suppression | [1][9] |
| CD25 | Mouse Peripheral T-cells | plate-bound anti-CD3 (3, 17, 72h) | Dose-dependent | Suppression | [1][9] |
| Active Caspase-3 | Mouse Thymocytes | anti-CD3/CD28 beads (17h) | 10 µM | Suppression | [1][9] |
| Cytokine | Cell Type | Stimulation | PHA-767491 Treatment | Effect | Reference |
| TNF | OT-I CTL | SIINFEKL peptide | Not specified | Suppression | [1] |
| IL-2 | OT-I CTL | SIINFEKL peptide | Not specified | Suppression | [1] |
| IFN-γ | OT-I CTL | SIINFEKL peptide | Not specified | Suppression | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
T-Cell Activation and Proliferation Assay
This protocol outlines the steps to assess the effect of PHA-767491 on T-cell activation and proliferation using anti-CD3/CD28 stimulation.
Materials:
-
This compound
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Complete RPMI-1640 medium
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard density gradient centrifugation.
-
Cell Staining (Optional): For proliferation analysis, label cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate Coating (for plate-bound stimulation): Coat 96-well plates with anti-CD3 antibody (e.g., 5-10 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.[10] Wash plates with sterile PBS to remove unbound antibody.
-
Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed at a density of 1 x 10^6 cells/mL in the prepared plates.[10]
-
Treatment: Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Stimulation:
-
Incubation: Incubate the cells for 48-96 hours in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Analysis: Harvest cells and stain for surface activation markers (e.g., CD25, CD69) and/or analyze for proliferation by flow cytometry based on the dilution of the cell proliferation dye.
Cytokine Production Assay
This protocol describes how to measure the effect of PHA-767491 on cytokine production by activated T-cells.
Materials:
-
This compound
-
Activated T-cells (as described in the protocol above)
-
ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α) or a multiplex cytokine assay system.
Procedure:
-
Cell Culture Supernatant Collection: Following the incubation period in the T-cell activation assay, centrifuge the cell plates and carefully collect the culture supernatants.
-
Cytokine Measurement:
-
ELISA: Perform ELISAs for the cytokines of interest according to the manufacturer's instructions.
-
Multiplex Assay: Use a multiplex bead-based assay to simultaneously measure multiple cytokines from a small volume of supernatant.
-
-
Data Analysis: Quantify the concentration of each cytokine in the supernatants from the different treatment groups.
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Protocol for Inducing Apoptosis with PHA-767491 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
PHA-767491 hydrochloride is a potent small molecule inhibitor with dual specificity for cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9).[1] Its mechanism of action involves the induction of cell cycle arrest and subsequent apoptosis in a variety of cancer cell lines, making it a compound of significant interest for cancer therapeutic development. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis, with a particular focus on glioblastoma cell lines.
The primary mode of action of PHA-767491 in inducing apoptosis is linked to its inhibition of Cdc7 and Cdk9. Inhibition of Cdc7 disrupts the initiation of DNA replication, leading to cell cycle arrest.[2] Simultaneously, inhibition of Cdk9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1).[1] The reduction of Mcl-1 levels is a critical event that sensitizes cancer cells to apoptotic stimuli.
In glioblastoma cell lines, such as U87-MG and U251-MG, treatment with this compound has been demonstrated to effectively reduce cell viability and suppress proliferation in a dose-dependent manner.[3] The compound triggers apoptosis, as evidenced by increased DNA fragmentation and positive Annexin V staining.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (Cdc7) | 10 nM | Enzymatic Assay | [1] |
| IC50 (Cdk9) | 34 nM | Enzymatic Assay | [1] |
| Mean IC50 (Cell Proliferation) | 3.17 µM | Panel of cancer cell lines | [1] |
Table 2: Effect of this compound on Glioblastoma Cell Lines (24-hour treatment)
| Cell Line | Concentration | Effect on Cell Proliferation (% decrease) | Fold Increase in DNA Fragmentation | Reference |
| U87-MG | 2.5 µM | ~20% | Not specified | [1] |
| U87-MG | 10 µM | 96% | 3.54 | [1] |
| U251-MG | 2.5 µM | ~20% | Not specified | [1] |
| U251-MG | 10 µM | 83% | 1.31 | [1] |
Signaling Pathway
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow
Caption: General workflow for studying PHA-767491-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
-
Culture glioblastoma cells (e.g., U87-MG, U251-MG) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays and protein extraction) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.
Cell Viability Assay (MTT Assay)
-
After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Following treatment, collect both floating and adherent cells.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Apoptosis Markers
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHA-767491 Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo use of PHA-767491 hydrochloride, a potent dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9) kinases. The protocols detailed herein are intended to guide researchers in designing and executing animal studies to evaluate the anti-tumor efficacy of this compound. Information on dosages, administration routes, and relevant animal models is presented, supported by data from various preclinical studies. Furthermore, detailed signaling pathways of Cdc7 and Cdk9 are illustrated to provide a mechanistic context for the action of PHA-767491.
Introduction
This compound is an ATP-competitive inhibitor with high affinity for both Cdc7 and Cdk9, key regulators of DNA replication and transcription, respectively.[1] Its ability to target these two critical cellular processes makes it a compound of significant interest in oncology research. By inhibiting Cdc7, PHA-767491 prevents the initiation of DNA replication, a crucial step in cell proliferation.[2] Simultaneously, its inhibition of Cdk9 disrupts transcriptional elongation, leading to the downregulation of anti-apoptotic proteins and ultimately inducing apoptosis in cancer cells.[3] Preclinical studies have demonstrated its potent anti-tumor activity in a range of cancer models.[2][4]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of this compound in different cancer xenograft models.
Table 1: Summary of In Vivo Studies with this compound
| Animal Model | Cancer Type | Dosage and Administration | Key Findings |
| Nude Mice | HL60 (Leukemia) Xenograft | 20 and 30 mg/kg, twice a day | Dose-dependent reduction in tumor volume.[4] |
| Nude Mice | A2780 (Ovarian Carcinoma) Xenograft | Not specified | 50% tumor growth inhibition.[4] |
| Nude Mice | HCT-116 (Colon Carcinoma) Xenograft | Not specified | 50% tumor growth inhibition.[4] |
| Nude Mice | Mx-1 (Mammary Adenocarcinoma) Xenograft | Not specified | 50% tumor growth inhibition.[4] |
| Nude Mice | Hepatocellular Carcinoma (HCC) Xenograft | Not specified | Decreased Chk1 phosphorylation and increased in situ cell apoptosis.[5] |
| Mice | Toxicology Study | 30 mg/kg, twice a day for 5 days | No significant clinical signs or gross lesions observed.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
For a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, a 2 mg/mL solution is required.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution, dissolve this compound in a minimal amount of DMSO. For instance, to prepare a final solution in 10% DMSO/90% saline, first dissolve the compound in DMSO.
-
Once fully dissolved, add the appropriate volume of sterile saline to achieve the final desired concentration and vehicle composition.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
The final solution should be clear. If precipitation occurs, gentle warming may be required.
-
Draw the solution into a sterile syringe for administration. Prepare fresh on the day of use.
Note: For in vitro experiments, this compound can be dissolved in nuclease-free water to a stock concentration of 5 mM and stored at -20°C.[7]
Protocol 2: Subcutaneous Xenograft Model using HCT-116 Cells
Materials:
-
HCT-116 human colon carcinoma cells
-
Athymic nude mice (e.g., BALB/c nude or NOD/SCID), 10-12 weeks old
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture HCT-116 cells in a T75 flask until they reach 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and centrifuge.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 10 x 10^6 cells/mL. Keep the cell suspension on ice.[3][8]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the HCT-116 cell suspension (containing 1 million cells) subcutaneously into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. Palpable tumors typically form within 7-10 days.[8]
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]
-
-
Drug Administration and Efficacy Evaluation:
-
Administer this compound or vehicle control to the respective groups according to the planned dosage and schedule (e.g., 30 mg/kg, intraperitoneally, twice daily).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Signaling Pathways and Mechanism of Action
PHA-767491 exerts its anti-tumor effects by targeting two distinct but crucial cellular processes: DNA replication initiation (via Cdc7 inhibition) and transcriptional regulation (via Cdk9 inhibition).
Cdc7 Signaling Pathway in DNA Replication Initiation
Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, DDK), plays a pivotal role in the firing of replication origins.[9] The primary substrates of DDK are the components of the minichromosome maintenance (MCM) complex, which is the core of the replicative helicase.[10] Phosphorylation of the MCM complex, particularly the MCM2 subunit, by DDK is a critical step for the recruitment of other replication factors and the subsequent unwinding of DNA, thereby initiating DNA synthesis.[9][10]
Caption: Cdc7-Dbf4 (DDK) signaling pathway in DNA replication initiation.
Cdk9 Signaling Pathway in Transcriptional Regulation
Cdk9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which also comprises a cyclin T subunit (most commonly Cyclin T1).[11] P-TEFb is essential for the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors such as DSIF (DRB-sensitivity-inducing factor) and NELF (negative elongation factor).[12] This phosphorylation event releases the paused RNAPII, allowing for the synthesis of full-length mRNA transcripts. Many short-lived proteins that are critical for cancer cell survival, such as anti-apoptotic proteins, are dependent on efficient transcriptional elongation.
Caption: Cdk9/P-TEFb signaling pathway in transcriptional elongation.
Conclusion
This compound is a promising anti-cancer agent with a dual mechanism of action that effectively targets both DNA replication and transcription in tumor cells. The provided protocols and data serve as a valuable resource for researchers planning in vivo studies to further investigate the therapeutic potential of this compound. Careful consideration of the animal model, dosage, and administration route is crucial for obtaining robust and reproducible results. The signaling pathway diagrams offer a visual guide to the molecular mechanisms underlying the activity of PHA-767491, aiding in the interpretation of experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. scispace.com [scispace.com]
- 4. PHA-767491 | CAS:845714-00-3 | Cdc7/cdk9 inhibitor, potent, ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 7. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | The EMBO Journal [link.springer.com]
- 10. Cdc7-Dbf4 phosphorylates MCM proteins via a docking site-mediated mechanism to promote S phase progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYCLINg through transcription: Posttranslational modifications of P-TEFb regulate transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing PHA-767491 Hydrochloride Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PHA-767491 hydrochloride is a potent, ATP-competitive dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9).[1][2][3][4] It plays a crucial role in cancer research by restricting the initiation of DNA replication and inducing apoptosis in various cancer cell lines.[5][6] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in downstream applications, including cell-based assays and in vivo studies. These application notes provide detailed protocols for the preparation of this compound solutions.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 249.7 g/mol | [7] |
| CAS Number | 942425-68-5 | [7] |
| Mechanism of Action | Dual inhibitor of Cdc7 and Cdk9 kinases | [1][2][3][4] |
| IC50 Values | Cdc7: 10 nM, Cdk9: 34 nM | [1][2][4][8] |
| Solubility | DMSO: ≥10.65 mg/mL, Water: Soluble | [2][7] |
| Appearance | White to off-white powder | N/A |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | 3 years | [8] |
| Stock Solution in DMSO | -80°C | 6 months | [1][3] |
| Stock Solution in DMSO | -20°C | 1 month | [1][3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.497 mg of the compound (Molecular Weight = 249.7 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
Safety Precautions:
-
This compound is a potent chemical. Handle with care, and always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Perform all weighing and handling of the powder in a chemical fume hood to avoid inhalation.
-
DMSO is a penetration enhancer; avoid direct contact with skin.
Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution to prepare working solutions in cell culture medium for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Perform a serial dilution to minimize the final concentration of DMSO in the cell culture medium (typically should be kept below 0.5%).
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 10 µM working solution.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Final Dilution in Culture: Add the desired volume of the working solution to your cell culture plates to achieve the final experimental concentration. For example, to treat cells in a 6-well plate containing 2 mL of medium per well with a final concentration of 1 µM, add 200 µL of the 10 µM working solution to 1.8 mL of fresh medium in each well.
-
Fresh Preparation: It is recommended to prepare working solutions fresh for each experiment as solutions may be unstable.[8]
-
Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the treated samples.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 5. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHA 767491 hydrochloride | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PHA-767491 Hydrochloride in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-767491 hydrochloride is a potent, dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2] Its mechanism of action involves the inhibition of DNA replication initiation and transcription, making it a compelling candidate for cancer therapy. Preclinical studies have demonstrated that PHA-767491 can induce apoptosis in various cancer cell lines and inhibit tumor growth in xenograft models.[1] A particularly promising strategy involves the combination of PHA-767491 with conventional chemotherapeutic agents to enhance their efficacy and overcome drug resistance. This document provides detailed application notes and protocols for investigating the synergistic potential of PHA-767491 in combination with other cancer drugs, with a focus on its well-documented interaction with 5-fluorouracil (B62378) (5-FU) in hepatocellular carcinoma (HCC).
Mechanism of Action and Rationale for Combination Therapy
PHA-767491 exerts its anti-cancer effects through the dual inhibition of Cdc7 and Cdk9.
-
Cdc7 Inhibition: Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex. Inhibition of Cdc7 by PHA-767491 prevents the firing of replication origins, leading to S-phase arrest and subsequent apoptosis.
-
Cdk9 Inhibition: Cdk9, as a component of the positive transcription elongation factor b (P-TEFb), is essential for the elongation phase of transcription. By inhibiting Cdk9, PHA-767491 leads to a decrease in the transcription of anti-apoptotic proteins, such as Mcl-1.
The combination of PHA-767491 with DNA-damaging agents like 5-FU is based on a strong mechanistic rationale. 5-FU induces DNA stress, which activates checkpoint kinases like Chk1 to arrest the cell cycle and allow for DNA repair, a mechanism that contributes to chemoresistance. PHA-767491 can counteract this protective mechanism by inhibiting Cdc7, which is involved in Chk1 activation.[1] Furthermore, the downregulation of Mcl-1 through Cdk9 inhibition by PHA-767491 sensitizes cancer cells to the apoptotic effects of 5-FU.[1]
Data Presentation: In Vitro and In Vivo Efficacy of PHA-767491 and 5-FU Combination in Hepatocellular Carcinoma
The following tables summarize the expected quantitative data from in vitro and in vivo studies investigating the synergistic effects of PHA-767491 and 5-FU in hepatocellular carcinoma (HCC) cell lines (e.g., BEL-7402, Huh7).
Table 1: In Vitro Cytotoxicity of PHA-767491 and 5-FU in HCC Cell Lines (72h Exposure)
| Cell Line | Drug | IC50 (µM) |
| BEL-7402 | PHA-767491 | [Insert experimental value] |
| 5-FU | [Insert experimental value] | |
| PHA-767491 + 5-FU (1:1 ratio) | [Insert experimental value] | |
| Huh7 | PHA-767491 | [Insert experimental value] |
| 5-FU | [Insert experimental value] | |
| PHA-767491 + 5-FU (1:1 ratio) | [Insert experimental value] |
Table 2: Combination Index (CI) Values for PHA-767491 and 5-FU in HCC Cell Lines
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Ratio (PHA-767491:5-FU) | Fa (Fraction affected) | CI Value | Interpretation |
| BEL-7402 | 1:1 | 0.5 | [Insert experimental value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | [Insert experimental value] | [Synergistic/Additive/Antagonistic] | ||
| 0.9 | [Insert experimental value] | [Synergistic/Additive/Antagonistic] | ||
| Huh7 | 1:1 | 0.5 | [Insert experimental value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | [Insert experimental value] | [Synergistic/Additive/Antagonistic] | ||
| 0.9 | [Insert experimental value] | [Synergistic/Additive/Antagonistic] |
Table 3: In Vivo Antitumor Efficacy of PHA-767491 and 5-FU in an HCC Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | i.p., daily | [Insert experimental value] | - | [Insert experimental value] |
| PHA-767491 | 30 mg/kg, i.p., daily | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| 5-FU | 20 mg/kg, i.p., q3d | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| PHA-767491 + 5-FU | As above | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of cell viability and IC50 values for PHA-767491 and 5-FU, alone and in combination, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HCC cell lines (e.g., BEL-7402, Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
5-Fluorouracil (5-FU)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCC cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of PHA-767491 and 5-FU in complete medium at 2x the final desired concentration.
-
For combination studies, prepare a fixed-ratio combination of the two drugs (e.g., 1:1 molar ratio) at 2x the final concentration.
-
Remove the medium from the wells and add 100 µL of the drug solutions (or vehicle control) to the respective wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Determine the IC50 values for each drug and the combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.
-
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of PHA-767491 and 5-FU in a subcutaneous HCC xenograft model.
Materials:
-
HCC cell line (e.g., BEL-7402)
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound
-
5-Fluorouracil (5-FU)
-
Sterile PBS
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest HCC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., PBS, i.p., daily)
-
Group 2: PHA-767491 (e.g., 30 mg/kg, i.p., daily)
-
Group 3: 5-FU (e.g., 20 mg/kg, i.p., every 3 days)
-
Group 4: PHA-767491 + 5-FU (same doses and schedules as single agents)
-
-
-
Drug Administration and Monitoring:
-
Administer the treatments as per the defined schedule for a period of 21 days.
-
Measure tumor volume and body weight of each mouse every 2-3 days.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume and weight between the treatment groups.
-
Visualizations
Caption: Synergistic mechanism of PHA-767491 and 5-FU.
Caption: Workflow for in vivo combination study.
References
Application Notes and Protocols: PHA-767491 Hydrochloride Treatment in U87-MG and U251-MG Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-767491 hydrochloride is a potent small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of the initiation of DNA replication.[1][2] Overexpression of CDC7 is a common feature in various cancers, including glioblastoma, making it a promising therapeutic target.[1][2] This document provides detailed application notes and protocols for the treatment of U87-MG and U251-MG glioblastoma cell lines with this compound, summarizing its effects on cell viability, proliferation, apoptosis, and invasion.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting CDC7 kinase, which plays a crucial role in the initiation of DNA replication.[1][2] This inhibition leads to replicative stress, suppression of cell proliferation, and induction of apoptosis in cancer cells.[1][2] Studies have shown that this compound can also impact the CDK2-RB-E2F pathway, further contributing to its anti-proliferative effects.[3][4]
Caption: Mechanism of Action of this compound.
Data Summary
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Effect on Cell Viability | Reference |
| U87-MG | 10 | 72 hours | ~75% decrease | [2] |
| U251-MG | 10 | 72 hours | ~70% decrease | [2] |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time | Effect on Cell Proliferation | Reference |
| U87-MG | 2.5 | 72 hours | ~20% decrease | [2] |
| U87-MG | 10 | 72 hours | ~96% decrease | [2] |
| U251-MG | 2.5 | 72 hours | ~20% decrease | [2] |
| U251-MG | 10 | 72 hours | ~83% decrease | [2] |
Table 3: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | Incubation Time | Effect on Apoptosis (DNA Fragmentation) | Reference |
| U87-MG | 10 | 24 hours | 3.54-fold increase compared to control | [2] |
| U251-MG | 10 | 24 hours | 1.31-fold increase compared to control | [2] |
Table 4: Effect of this compound on Cell Migration and Invasion
| Cell Line | Effect on Migration | Effect on Invasion | Reference |
| U87-MG | Suppressed | Suppressed | [1][2] |
| U251-MG | Suppressed | Suppressed | [1][2] |
Experimental Protocols
Caption: General experimental workflow.
Cell Culture
-
Cell Lines: U87-MG (ATCC® HTB-14™) and U251-MG.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][6]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Subculturing: Passage cells when they reach 80-90% confluency.
Preparation of this compound
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Dilute the stock solution in complete culture medium to the desired final concentrations for treatment. Include a vehicle control group treated with the same concentration of DMSO.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
-
Materials:
-
U87-MG or U251-MG cells
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Proliferation Assay (BrdU Incorporation Assay)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Materials:
-
U87-MG or U251-MG cells
-
96-well plates
-
Complete culture medium
-
This compound
-
BrdU labeling solution
-
Chemiluminescent BrdU incorporation assay kit (e.g., Cell Signaling, #5492)
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the viability assay.
-
Incubate for the desired time (e.g., 72 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Follow the manufacturer's protocol for the chemiluminescent detection of BrdU incorporation.
-
Apoptosis Assay (Annexin V Staining)
This method detects apoptosis by identifying the externalization of phosphatidylserine.
-
Materials:
-
U87-MG or U251-MG cells
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix.
-
Materials:
-
U87-MG or U251-MG cells
-
Transwell inserts with an 8 µm pore size
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest cells and resuspend them in serum-free medium containing this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add complete culture medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
-
Signaling Pathway Analysis
This compound treatment in glioblastoma cells has been shown to dysregulate several mRNAs and miRNAs involved in key intracellular signaling pathways.[1][2]
Caption: Affected signaling pathways.
Conclusion
This compound demonstrates significant anti-tumor activity in U87-MG and U251-MG glioblastoma cell lines by inhibiting cell viability, proliferation, migration, and invasion, while inducing apoptosis.[1][2] These findings suggest that targeting CDC7 with this compound is a promising therapeutic strategy for glioblastoma. The protocols provided herein offer a framework for further investigation into the efficacy and mechanisms of this compound in preclinical glioblastoma models.
References
- 1. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]
- 5. MAP30 promotes apoptosis of U251 and U87 cells by suppressing the LGR5 and Wnt/β-catenin signaling pathway, and enhancing Smac expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
Flow Cytometry Analysis Following PHA-767491 Hydrochloride Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-767491 hydrochloride is a potent small molecule inhibitor targeting Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9) kinases. Its primary mechanism of action involves the inhibition of DNA replication initiation, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for analyzing the cellular effects of PHA-767491 treatment using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies for cell cycle and apoptosis assays, along with data presentation guidelines and visual representations of the underlying signaling pathway and experimental workflow, are intended to assist researchers in accurately evaluating the efficacy of this and similar compounds.
Introduction
This compound is a dual inhibitor of Cdc7 and Cdk9, two key kinases involved in cell cycle progression and transcription. Cdc7, in complex with its regulatory subunit Dbf4, is essential for the initiation of DNA replication through the phosphorylation and activation of the minichromosome maintenance (MCM) complex.[1] By inhibiting Cdc7, PHA-767491 prevents the firing of replication origins, leading to S-phase entry blockage.[1][2] The compound also targets Cdk9, a component of the positive transcription elongation factor b (P-TEFb), which is crucial for transcriptional regulation.[3] This dual inhibitory action results in potent anti-proliferative effects and the induction of apoptosis in a variety of cancer cell lines.[4] Flow cytometry is an indispensable tool for elucidating these cellular responses, allowing for the quantitative analysis of cell cycle distribution and the detection of apoptotic markers at the single-cell level.
Signaling Pathway of PHA-767491 Action
The primary molecular targets of PHA-767491 are Cdc7 and Cdk9, leading to downstream effects on DNA replication and transcription. The inhibition of the Cdc7-Dbf4 kinase complex prevents the phosphorylation of the MCM helicase, a critical step for the initiation of DNA replication. This leads to an accumulation of cells in the G1 phase and a reduction in the S-phase population.[2][5] Concurrently, inhibition of Cdk9-Cyclin T1 disrupts transcriptional elongation, affecting the expression of anti-apoptotic proteins and further contributing to cell death.
Caption: PHA-767491 dual-inhibitory signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as determined by flow cytometry and other cell-based assays in various cancer cell lines.
Table 1: Effect of PHA-767491 on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| 3T3 | 2.5 | 24 | Increased | 2.7 (vs 40.7 control) | - | [2] |
| HCT116 | 1 | 24 | 70 (vs 40 control) | Decreased | - | [6] |
Table 2: Induction of Apoptosis by PHA-767491
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |
| HepG2 | 0.1 - 10 | 48 | 20 (single agent) | [6] |
| HepG2 (with 5-FU) | 0.1 - 10 | 48 | 65 | [6] |
| KMS-18 | 5 | 24 | Increased | [7] |
| MM1S | 5 | 24 | Increased | [7] |
Table 3: Anti-proliferative and Cytotoxic Effects of PHA-767491
| Cell Line | IC50 / GI50 (µM) | Assay | Reference |
| Glioblastoma (U87-MG) | ~2.5 | Viability | [8] |
| Glioblastoma (U251-MG) | ~2.5 | Viability | [8] |
| Hepatocellular Carcinoma (HepG2) | 0.3 | Viability (MTT) | [6] |
| Hepatocellular Carcinoma (Huh7) | 0.4 | Viability (MTT) | [6] |
| Colon Cancer (HCT116) | - | BrdU incorporation (85% inhibition at 1 µM) | [6] |
Experimental Protocols
A detailed experimental workflow for assessing the effects of PHA-767491 is outlined below.
Caption: General experimental workflow diagram.
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide (PI) Staining
This protocol details the steps for analyzing cell cycle distribution following PHA-767491 treatment by staining with propidium iodide, which intercalates with DNA.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium. Collect by centrifugation.
-
-
Washing: Wash the cell pellet once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Gate on single cells to exclude doublets and aggregates. Acquire at least 10,000 events per sample. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[8][9]
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS. After the final wash, carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (a typical concentration is 50 µg/mL, but refer to the manufacturer's instructions).
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[3]
-
Annexin V-FITC is typically detected in the FL1 channel.
-
PI is typically detected in the FL2 or FL3 channel.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. By accurately quantifying changes in cell cycle distribution and the induction of apoptosis, researchers can effectively characterize the mechanism of action and anti-cancer potential of this and other Cdc7/Cdk9 inhibitors. The provided diagrams offer a visual guide to the underlying biological processes and the experimental procedures, facilitating a deeper understanding and more efficient experimental design.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes: Immunofluorescence Staining for Cellular Analysis of PHA-767491 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
PHA-767491 hydrochloride is a potent, cell-permeable small molecule that functions as a dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2] Its ability to target two critical and distinct cellular processes—DNA replication initiation and transcriptional regulation—makes it a valuable tool for cancer research and drug development.[3] Immunofluorescence (IF) is a powerful technique to visualize the subcellular effects of PHA-767491 treatment, allowing for the direct observation of its impact on protein localization, phosphorylation status, and the induction of cellular phenotypes such as apoptosis. These application notes provide a comprehensive guide to utilizing immunofluorescence for studying cells treated with PHA-767491.
Mechanism of Action
PHA-767491 exerts its biological effects by competitively inhibiting the ATP-binding sites of Cdc7 and Cdk9.[2]
-
Inhibition of Cdc7: Cdc7 kinase is essential for the initiation of DNA replication. It phosphorylates subunits of the minichromosome maintenance (MCM) complex, particularly MCM2 at serine residues 40 and 53.[2][4] This phosphorylation is a prerequisite for the loading of other replisome components and the activation of the replicative helicase. Inhibition of Cdc7 by PHA-767491 blocks MCM2 phosphorylation, thereby halting the initiation of DNA synthesis and causing cell cycle arrest.[4][5]
-
Inhibition of Cdk9: Cdk9 is the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb). It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, a critical step for productive transcriptional elongation.[6] By inhibiting Cdk9, PHA-767491 leads to a rapid decrease in the transcription of genes with short-lived mRNAs, including key anti-apoptotic proteins like Mcl-1.[3][7] This transcriptional suppression is a primary mechanism for the induction of apoptosis by the compound, especially in quiescent or non-proliferating cells.[7]
Quantitative Data & Application Summary
The following tables summarize key quantitative data for PHA-767491, providing a basis for experimental design.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ | Reference |
|---|---|---|
| Cdc7 | 10 nM | [1][2] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Line(s) | Concentration | Effect Observed | Reference |
|---|---|---|---|
| Glioblastoma (U87-MG, U251-MG) | ~2.5 µM (IC₅₀) | Decreased cell viability and proliferation, induced apoptosis. | [8] |
| Glioblastoma (U87-MG, U251-MG) | 10 µM | 83-96% decrease in cell proliferation. | [8] |
| Chronic Lymphocytic Leukemia (CLL) | 1 µM | Induced apoptosis, decreased Mcl-1 and phospho-RNAPII (Ser2). | [7] |
| Multiple Myeloma (KMS-18) | 5 µM | Reduced phosphorylation of MCM2 and RNAPII (Ser2). | [6] |
| Various Cancer Cell Lines (Panel) | 3.17 µM (Mean IC₅₀) | Inhibition of cell proliferation. |[2] |
Experimental Protocols
This section provides detailed protocols for cell treatment and subsequent immunofluorescence staining to analyze the effects of PHA-767491.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips (placed in a multi-well plate) or into chamber slides at a density that will result in 60-80% confluency at the time of fixation.[9]
-
Adherence: Culture cells overnight in a humidified incubator (37°C, 5% CO₂) to allow for proper adherence.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C or -80°C.
-
Treatment: Dilute the PHA-767491 stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM based on cell type).[6][8] Also, prepare a vehicle control using the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells, add the drug-containing or vehicle control medium, and incubate for the desired time (e.g., 4, 12, or 24 hours).[7][10] The optimal time will depend on the specific endpoint being measured.
Protocol 2: Immunofluorescence Staining
This protocol is a general guideline for indirect immunofluorescence.[11][12][13][14] Optimization may be required for specific antibodies or cell types.
Required Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh.
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.[11][12]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.[9][11]
-
Primary Antibodies (see Table 3 for suggestions).
-
Fluorophore-conjugated Secondary Antibodies.
-
Nuclear Counterstain: DAPI (1 µg/mL) or Hoechst stain.
-
Antifade Mounting Medium.
Procedure:
-
Rinse: After treatment, aspirate the culture medium and gently rinse the cells twice with warm PBS.
-
Fixation: Add Fixation Solution to cover the cells and incubate for 15 minutes at room temperature.[12]
-
Wash: Aspirate the fixative and wash the cells three times with PBS, 5 minutes per wash.[13]
-
Permeabilization: If staining for intracellular or nuclear antigens, add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[11]
-
Wash: Repeat the wash step (Step 3).
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[9]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[14]
-
Wash: Wash the cells three to four times with PBS, 5 minutes per wash.[11]
-
Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells for 1-2 hours at room temperature, protected from light.[14]
-
Wash: Repeat the wash step (Step 8), ensuring all washes are performed in the dark.
-
Counterstaining: Incubate cells with DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.[11]
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish and allow to cure. Store slides at 4°C, protected from light.
Table 3: Suggested Primary Antibodies for IF Analysis
| Target Protein | Expected Effect of PHA-767491 | Rationale |
|---|---|---|
| Phospho-MCM2 (Ser40/53) | Decreased nuclear signal | Direct readout of Cdc7 inhibition.[4][15] |
| Mcl-1 | Decreased signal | Readout of Cdk9 inhibition and apoptosis induction.[7][16][17] |
| Phospho-RNAPII (Ser2) | Decreased nuclear signal | Direct readout of Cdk9 inhibition.[6][7] |
| Cleaved Caspase-3 | Increased signal | Marker for cells undergoing apoptosis.[3][7] |
| Cyclin A2 | Decreased nuclear signal | Downstream target of the RB-E2F pathway, affected by PHA-767491.[4] |
Data Analysis and Interpretation
Upon imaging with a fluorescence microscope, researchers can qualitatively and quantitatively assess the effects of PHA-767491.
-
Qualitative Analysis: Observe changes in the intensity and subcellular localization of the fluorescent signal between DMSO-treated (control) and PHA-767491-treated cells. For example, a reduction in the bright nuclear speckles of phospho-MCM2 would indicate successful Cdc7 inhibition.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell or per nucleus. This allows for statistical comparison between treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
- 17. Mcl-1 (D2W9E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring PHA-767491 Hydrochloride Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-767491 hydrochloride is a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] It plays a crucial role in the regulation of DNA replication initiation and transcription, making it a significant compound for cancer research and therapeutic development.[4][5] This document provides detailed protocols for measuring the kinase activity of this compound against its primary targets using a luminescence-based kinase assay, chosen for its high sensitivity, safety, and suitability for high-throughput screening.
Introduction
This compound has demonstrated potent inhibitory effects on Cdc7 and Cdk9, with IC50 values in the low nanomolar range.[1][2] Cdc7 is a serine/threonine kinase essential for firing origins of DNA replication during the G1/S transition of the cell cycle.[6][7] Cdk9, as part of the positive transcription elongation factor b (P-TEFb), is critical for regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II.[8][9] The dual inhibition of these kinases by PHA-767491 disrupts two fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[4] Additionally, PHA-767491 has been shown to affect the phosphorylation of Chk1, a key kinase in the DNA damage response pathway.[1][10]
Accurate and reproducible measurement of the inhibitory activity of compounds like PHA-767491 is paramount for drug development. This application note details a robust kinase assay protocol based on the widely used ADP-Glo™ Kinase Assay technology, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6][11][12][13]
Signaling Pathway of Key PHA-767491 Targets
Signaling pathways affected by this compound.
Quantitative Data Summary
The inhibitory activity of this compound against its key kinase targets is summarized below. IC50 values can vary based on assay conditions such as ATP concentration.
| Kinase Target | IC50 (nM) | Reference |
| Cdc7 | 10 | [1][2][3] |
| Cdk9 | 34 | [1][2][3] |
| MAPKAP-K2 (MK-2) | 171 | [3] |
Experimental Workflow
Generalized workflow for the kinase inhibition assay.
Experimental Protocols
This protocol is adapted for a 96-well or 384-well plate format using a luminescence-based detection method such as ADP-Glo™ and can be tailored for Cdc7, Cdk9, or Chk1.
Materials and Reagents
-
Kinases: Recombinant human Cdc7/Dbf4, Cdk9/Cyclin T1, or Chk1.
-
Substrates:
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
ATP: 10 mM stock solution.
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: White, opaque 96-well or 384-well assay plates suitable for luminescence measurements.
-
Plate Reader: Luminometer.
Protocol
1. Reagent Preparation
-
1x Kinase Assay Buffer: Prepare a working solution of the kinase assay buffer.
-
PHA-767491 Serial Dilutions:
-
Prepare a 100x stock of the highest desired inhibitor concentration in 100% DMSO.
-
Perform serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO.
-
Create an intermediate dilution plate by diluting the DMSO series 10-fold in 1x Kinase Assay Buffer. This results in a 10x final concentration with 10% DMSO.[19]
-
The final DMSO concentration in the assay should not exceed 1%.[19]
-
-
Kinase Working Solution: Dilute the kinase to a 4x final concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC80 (the concentration that gives 80% of the maximum signal).[16][20]
-
Substrate/ATP Working Solution: Prepare a 2x mixture of the specific substrate and ATP in 1x Kinase Assay Buffer. A common final ATP concentration is 10 µM, which is often near the Km for many kinases.[16][20]
2. Kinase Reaction
-
Add 2.5 µL of the 10x PHA-767491 serial dilutions or vehicle control (10% DMSO in buffer) to the wells of the assay plate.
-
Add 2.5 µL of the 4x kinase working solution to all wells except the "no enzyme" blank controls.
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP working solution to all wells. The final reaction volume will be 10 µL.[20]
-
Cover the plate and incubate at 30°C for 45-60 minutes.[14][19] The incubation time should be within the linear range of the reaction.
3. Signal Detection (ADP-Glo™)
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[20]
-
Cover the plate and incubate at room temperature for 40 minutes.[13][16]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase/luciferin reaction to produce a luminescent signal.[13][20]
-
Cover the plate and incubate at room temperature for an additional 30-45 minutes.[14][19]
4. Data Acquisition and Analysis
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the "no enzyme" blank wells from all other measurements.
-
Calculate the percent inhibition for each PHA-767491 concentration relative to the positive controls (vehicle-treated, 0% inhibition) and blank controls (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This application note provides a comprehensive framework for assessing the inhibitory activity of this compound against its primary kinase targets, Cdc7 and Cdk9, as well as the related kinase Chk1. The detailed protocol for a luminescence-based kinase assay offers a reliable and high-throughput compatible method for researchers in academic and industrial settings. The provided diagrams and data summary serve as valuable resources for understanding the mechanism of action and experimental setup for this potent kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. PHA-767491 | GSK-3 | cholecystokinin | CDK | TargetMol [targetmol.com]
- 11. CDK9/CyclinK Kinase Enzyme System Application Note [promega.in]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. promega.com [promega.com]
- 18. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PHA-767491 Hydrochloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of PHA-767491 hydrochloride in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor. It primarily functions as a dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9) with IC50 values of 10 nM and 34 nM, respectively.[1][2] Its main mechanism of action is the inhibition of DNA replication initiation by preventing the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step in helicase activation.[3] This leads to cell cycle arrest and apoptosis in various cancer cell lines.[3][4]
Q2: What are the known off-target effects of this compound?
While PHA-767491 is a potent inhibitor of Cdc7 and Cdk9, it has been shown to have off-target activity against other kinases, though with lower potency. These include Cyclin-Dependent Kinase 1 (Cdk1), Cyclin-Dependent Kinase 2 (Cdk2), and Glycogen Synthase Kinase 3β (GSK-3β).[3] Notably, its inhibition of Cdk2 can impact the Retinoblastoma (Rb)-E2F signaling pathway, which should be considered when interpreting experimental results.[5]
Q3: How should I prepare and store a stock solution of this compound?
Lyophilized this compound can be dissolved in either sterile nuclease-free water or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] A common stock concentration is 5 mM.[4]
-
For a 5 mM stock solution in water: Dissolve the lyophilized powder in the appropriate volume of nuclease-free water.
-
For a stock solution in DMSO: Dissolve the powder in 100% DMSO. Sonication may be recommended to ensure complete dissolution.[6]
It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[4]
Q4: I'm observing precipitation of this compound when I add it to my cell culture medium. What can I do to prevent this?
Precipitation in aqueous solutions is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of adding the concentrated stock solution directly to your full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your culture.[7][8]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture is low, typically 0.5% or less, to avoid solvent-induced cytotoxicity.[7]
-
Rapid Mixing: When adding the compound to the medium, ensure rapid and thorough mixing to facilitate its dispersion.[8]
-
Serum Concentration: The presence of serum, such as Fetal Bovine Serum (FBS), can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility challenges may be more pronounced.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect on cell viability | - Inactive compound due to improper storage. - Insufficient concentration. - Cell line is resistant. | - Prepare a fresh stock solution. - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Review literature for reported IC50 values for your specific cell line. Some cell lines, like NHDF and MCF7, have shown resistance.[3] |
| High cytotoxicity in control (vehicle-treated) cells | - High concentration of solvent (e.g., DMSO). - Contamination of stock solution or media. | - Ensure the final DMSO concentration is ≤ 0.5%.[7] Run a vehicle-only control with the same final DMSO concentration as your experimental samples. - Use sterile techniques for all solution preparations and cell culture manipulations. |
| Inconsistent results between experiments | - Inconsistent cell seeding density. - Variation in treatment duration. - Freeze-thaw cycles of the stock solution. | - Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase at the time of treatment. - Adhere to a strict and consistent treatment timeline. - Use single-use aliquots of the stock solution to avoid degradation from repeated freeze-thaw cycles.[4] |
| Difficulty detecting p-MCM2 inhibition by Western Blot | - Suboptimal antibody. - Insufficient treatment time or concentration. - Issues with protein extraction or blotting procedure. | - Use a validated antibody specific for the Cdc7-mediated phosphorylation sites on MCM2 (e.g., Ser40/41). - Optimize treatment time and concentration; complete inhibition of Mcm2 phosphorylation can be observed within 24 hours at effective concentrations (e.g., 2 µM in HCC1954 cells).[2] - Follow a robust Western blot protocol, ensuring efficient protein extraction and transfer. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87-MG | Glioblastoma | ~2.5 | [2][4] |
| U251-MG | Glioblastoma | ~2.5 | [2][4] |
| HCC1954 | Breast Cancer | 0.64 | [2] |
| Colo-205 | Colorectal Cancer | 1.3 | [2] |
| Average (61 cell lines) | Various | 3.17 | [3][4] |
| SF-268 | CNS Cancer | 0.86 | [9] |
| K562 | Leukemia | 5.87 | [9] |
| PC3 | Prostate Cancer | Not specified, but potent | [5] |
| SW480 | Colorectal Cancer | Not specified, but potent | [5] |
| SW620 | Colorectal Cancer | Not specified, but potent | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (e.g., 5 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-MCM2
This protocol outlines the steps to detect the inhibition of Cdc7 activity by measuring the phosphorylation of its downstream target, MCM2.
Materials:
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41) and anti-total-MCM2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 12 or 24 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MCM2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-MCM2 and a loading control antibody to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for using PHA-767491.
Caption: Troubleshooting decision tree for PHA-767491 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHA-767491 | GSK-3 | cholecystokinin | CDK | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
Technical Support Center: Identifying and Mitigating Off-Target Effects of PHA-767491 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PHA-767491 hydrochloride. This document includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
This compound is a dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4][5][6] Its primary mechanism of action involves preventing the initiation of DNA replication by inhibiting Cdc7.[7][8][9][10] In addition to its intended targets, PHA-767491 has been shown to inhibit other kinases, albeit with lower potency. These known off-targets include CDK1, CDK2, CDK5, and GSK3-β.[11]
Q2: I'm observing a significant decrease in cell viability at concentrations where I don't expect strong inhibition of DNA replication. Could this be an off-target effect?
Yes, this is a plausible scenario. The induction of apoptosis is a known outcome of PHA-767491 treatment.[1][8][9][12] This can be mediated by both on-target (Cdc7/Cdk9 inhibition) and off-target effects. For instance, inhibition of Cdk9 can lead to a decrease in the anti-apoptotic protein Mcl-1.[7] Furthermore, off-target inhibition of other CDKs, like CDK2, can impact the Rb-E2F pathway, which plays a crucial role in cell cycle progression and apoptosis.[10][13][14] To investigate this, it is recommended to perform a dose-response analysis and correlate the observed phenotype with the inhibition of specific downstream markers of Cdc7, Cdk9, and potential off-targets.
Q3: My experimental results are inconsistent across different cell lines. What could be the cause?
Inconsistencies between cell lines can arise from several factors. Different cell lines may have varying expression levels of the primary targets (Cdc7, Cdk9) and the off-target kinases. Additionally, the dependency of a particular cell line on these kinases for survival and proliferation can differ. It is also important to consider that the intracellular concentration of the inhibitor can be affected by cellular efflux pumps, which may be expressed at different levels in various cell lines.[15] When encountering such variability, it is crucial to verify the expression and activity of the target kinases in your specific cell model using techniques like Western blotting.[15]
Q4: How can I experimentally distinguish between on-target and off-target effects of PHA-767491?
Q5: What are the best practices for preparing and storing this compound?
For optimal results and to avoid experimental variability, proper handling of this compound is essential. It is typically recommended to prepare a stock solution in a suitable solvent, such as DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] Always refer to the manufacturer's specific instructions for the product you are using.
Data Presentation
Table 1: Inhibitory Activity of this compound against On-Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Target Type | Reference(s) |
| Cdc7 | 10 | On-Target | [1][2][3][4][5][6] |
| Cdk9 | 34 | On-Target | [1][2][3][4][5][6] |
| CDK1 | 250 | Off-Target | [11] |
| CDK2 | 240 | Off-Target | [11] |
| CDK5 | 460 | Off-Target | [11] |
| GSK3-β | 220 | Off-Target | [11] |
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for PHA-767491 experiments.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases. Commercial services are widely available for broad kinase screening.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Submit the compound to a kinase profiling service at a concentration that is at least 100-fold higher than the on-target IC50 (e.g., 1 µM) for an initial screen.
-
-
Initial Single-Concentration Screen:
-
The service will screen the compound at a single concentration against a large panel of kinases.
-
The results will typically be reported as percent inhibition relative to a control.
-
-
Dose-Response (IC50) Determination:
-
For any kinases that show significant inhibition (e.g., >50% inhibition) in the initial screen, perform follow-up dose-response assays to determine the IC50 value.
-
This will quantify the potency of PHA-767491 against these potential off-targets.
-
-
Data Analysis:
-
Compare the IC50 values for the on-target kinases (Cdc7, Cdk9) and the identified off-target kinases to determine the selectivity profile of the compound.
-
Protocol 2: Western Blot Analysis of On-Target and Off-Target Effects
This protocol describes how to assess the cellular effects of PHA-767491 on the phosphorylation of downstream markers of its on-targets and the expression of proteins affected by off-target activities.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-MCM2 (a downstream marker of Cdc7 activity)
-
Total MCM2
-
Phospho-RNA Polymerase II (Ser2) (a downstream marker of Cdk9 activity)
-
Total RNA Polymerase II
-
Cyclin A (can be affected by CDK2 off-target inhibition)
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Analyze the dose-dependent effects of PHA-767491 on the phosphorylation and expression of the target proteins.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of PHA-767491 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a cell culture incubator.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value for cell viability.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]
- 3. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
How to avoid precipitation of PHA-767491 hydrochloride in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of PHA-767491 hydrochloride in experimental settings. Particular focus is given to preventing its precipitation in cell culture media to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of two key cell cycle kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). By inhibiting these kinases, it disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. It has shown anti-tumor activity in various cancer cell lines.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in both sterile, nuclease-free water and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent for your stock solution may depend on your experimental needs and cell line sensitivity.
-
Water: The hydrochloride salt form of PHA-767491 is reported to have high water solubility. Some studies have successfully used nuclease-free water to prepare stock solutions.
-
DMSO: DMSO is a common solvent for many small molecule inhibitors and can be used to prepare high-concentration stock solutions of PHA-767491.
It is crucial to use anhydrous, high-purity solvents to avoid introducing contaminants that could affect your experiments or the stability of the compound.
Q3: Why is my this compound precipitating in the cell culture media?
Precipitation of this compound in cell culture media can occur due to several factors:
-
Exceeding Solubility Limit: The final concentration of the compound in the media may be too high, exceeding its solubility in the aqueous, buffered environment of the cell culture medium.
-
Improper Dilution: Rapidly diluting a highly concentrated stock solution directly into the media can cause the compound to "crash out" of solution. A stepwise dilution is recommended.
-
Media Composition: Components in the cell culture media, such as salts, proteins (especially in fetal bovine serum - FBS), and the overall pH, can interact with the compound and reduce its solubility.
-
pH of the Media: The solubility of many compounds is pH-dependent. The typical pH of cell culture media (around 7.2-7.4) may not be optimal for maintaining high concentrations of this compound in solution.
-
Compound Instability: Solutions of PHA-767491 can be unstable, and degradation over time, especially with repeated freeze-thaw cycles, can lead to the formation of insoluble products.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Visualizing the Problem and Solution Workflow
Caption: Troubleshooting workflow for addressing PHA-767491 precipitation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding stock solution to media | Final concentration exceeds solubility limit. | Decrease the final working concentration of this compound. Determine the IC50 for your cell line to use the lowest effective concentration. |
| Improper dilution technique. | Perform a serial dilution of the stock solution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media. | |
| Stock solution is too concentrated. | Prepare a less concentrated stock solution. For example, instead of a 10 mM stock, try a 1 mM or 5 mM stock in DMSO. | |
| Precipitation observed after a period of incubation | Compound instability in the aqueous environment. | Prepare fresh working solutions immediately before each experiment. Avoid storing diluted solutions. Consider more frequent media changes for long-term experiments. |
| Interaction with media components (e.g., serum proteins). | If your experiment allows, try reducing the serum concentration in your media. You can also test different basal media formulations. | |
| pH shift in the media during incubation. | Ensure your incubator's CO2 levels are stable to maintain the media's pH. Cell metabolism can also acidify the media over time; ensure your cell density is not too high. | |
| Inconsistent results between experiments | Variability in stock solution preparation. | Always use high-purity, anhydrous solvents. Ensure the compound is fully dissolved in the stock solution; gentle warming or sonication may be necessary for DMSO stocks. |
| Freeze-thaw cycles of the stock solution. | Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation and precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is approximately 249.7 g/mol .
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the solvent: Add the appropriate volume of either DMSO or sterile water to the tube.
-
Dissolve the compound:
-
For DMSO: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming (to no more than 37°C) and/or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
For Water: Vortex the solution thoroughly. The hydrochloride salt should readily dissolve in water.
-
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Media
This protocol describes the recommended method for diluting the stock solution into your cell culture media to avoid precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Pre-warmed (37°C) serum-free basal media
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the stock solution at room temperature.
-
Prepare an intermediate dilution:
-
In a sterile tube, add a volume of pre-warmed serum-free basal media.
-
Add the required volume of the stock solution to the serum-free media and mix gently by pipetting up and down or by gentle inversion. This creates an intermediate dilution.
-
-
Prepare the final working solution:
-
Add the intermediate dilution to the final volume of pre-warmed complete cell culture media.
-
Mix gently by swirling the flask or inverting the tube.
-
-
Visual inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation (cloudiness or visible particles).
-
Use immediately: Use the freshly prepared working solution for your experiment without delay.
Signaling Pathway
This compound exerts its effects by inhibiting Cdc7 and Cdk9, which are crucial for two distinct cellular processes: DNA replication and transcription.
Caption: Dual inhibition of Cdc7 and Cdk9 by PHA-767491.
Interpreting unexpected results in PHA-767491 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHA-767491 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive dual inhibitor of two key kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] Its primary role in cancer cells is to block the initiation of DNA replication by inhibiting Cdc7, which is essential for the activation of replication origins.[4] This action prevents cells from entering the S phase of the cell cycle and ultimately leads to apoptosis.[5]
Q2: I'm observing a significant decrease in cyclin A protein levels, which was unexpected. Why is this happening?
A2: This is a documented off-target effect of PHA-767491. In addition to inhibiting Cdc7 and Cdk9, PHA-767491 also exhibits inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[4][6] The reduction in cyclin A levels is likely due to the inhibition of the CDK2-Rb-E2F pathway, which regulates cyclin A transcription.[6][7][8][9] This off-target activity can contribute to the compound's potent anti-proliferative effects, especially in retinoblastoma (RB)-positive cancer cell lines.[6][8][9][10]
Q3: My IC50 value for PHA-767491 is different from what is reported in the literature. What could be the reason?
A3: Variations in IC50 values are common and can be attributed to several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to the drug.[5][11]
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence the outcome.
-
Assay Type: The specific viability or proliferation assay used (e.g., MTT, BrdU) can yield different IC50 values.
-
Drug Purity and Handling: Ensure the compound is of high purity and has been stored and prepared correctly, as solutions can be unstable.[3]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in water (up to 50 mg/mL) and DMSO (up to 17.33 mg/mL with warming).[1] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[3] Stock solutions should be prepared fresh; however, if necessary, they can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free containers.[1] It is advised to prepare fresh solutions for each experiment due to potential instability.[3]
Troubleshooting Guides
Problem 1: Weak or No Inhibition of Cell Viability/Proliferation
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment with a wider range of concentrations. |
| Low Cell Seeding Density | Optimize cell seeding density to ensure a sufficient number of cells for the assay endpoint. |
| Resistant Cell Line | Some cell lines may be inherently resistant. Consider using a positive control cell line known to be sensitive to PHA-767491 (e.g., Colo-205, HCC1954).[11] |
| Drug Degradation | Prepare fresh stock solutions of this compound for each experiment.[3] |
| Insufficient Incubation Time | Extend the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
Problem 2: High Background or Non-Specific Effects in Western Blots for p-MCM2
| Possible Cause | Suggested Solution |
| Antibody Issues | Use a highly specific and validated antibody for phosphorylated MCM2 (a key downstream target of Cdc7).[5] Titrate the primary and secondary antibody concentrations. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). |
| Inadequate Washing | Increase the number and duration of wash steps to remove non-specifically bound antibodies. |
| Lysate Quality | Ensure that cell lysates are prepared fresh and contain protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
For more general Western blot troubleshooting, refer to comprehensive guides from suppliers.
Problem 3: Inconsistent Apoptosis Assay Results
| Possible Cause | Suggested Solution |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after treatment. |
| Cell Confluency | High cell confluency can sometimes inhibit apoptosis. Ensure cells are sub-confluent at the time of treatment and analysis. |
| Assay Choice | Different apoptosis assays measure different stages of the process (e.g., Annexin V for early apoptosis, TUNEL for later-stage DNA fragmentation).[12] Consider using multiple assays to confirm your results. |
| Cell Line Resistance to Apoptosis | Some cell lines may undergo cell cycle arrest rather than apoptosis. Analyze cell cycle distribution using flow cytometry. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of this compound
| Target/Cell Line | IC50 (nM) | Reference |
| Cdc7 (in vitro) | 10 | [2] |
| Cdk9 (in vitro) | 34 | [2] |
| HCC1954 cells | 640 | [11] |
| Colo-205 cells | 1300 | [11] |
| U87-MG cells | ~2500 | [5] |
| U251-MG cells | ~2500 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for the desired time period (e.g., 72 hours).[5] Include a vehicle control (e.g., water or DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Primary signaling pathway of this compound.
Caption: Off-target effect of PHA-767491 on the CDK2-Rb-E2F pathway.
Caption: General experimental workflow for PHA-767491 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]
- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 12. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
Cell line-specific responses to PHA-767491 hydrochloride
Welcome to the technical support center for PHA-767491 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data summaries to support your research endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of this compound.
FAQs
-
What is the primary mechanism of action of this compound? this compound is a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] Its primary mechanism involves the inhibition of DNA replication initiation by targeting Cdc7, a key kinase that phosphorylates components of the pre-replicative complex, such as Mcm2.[4][5][6][7] By inhibiting Cdk9, it can also affect transcription regulation.[8][9][10]
-
How should I dissolve and store this compound? Lyophilized this compound can be dissolved in nuclease-free water to create a stock solution, for example, at a concentration of 5 mM. It is recommended to aliquot the stock solution and store it at -20°C. To maintain compound integrity, use a fresh aliquot for each experiment, as solutions may be unstable with repeated freeze-thaw cycles.[2] For cell culture experiments, the stock solution can be further diluted in the appropriate cell culture medium to the desired final concentration.
-
What are the known off-target effects of this compound? Besides its primary targets, Cdc7 and Cdk9, PHA-767491 has been shown to have inhibitory activity against other kinases, though generally at lower potencies. These include Cdk1, Cdk2, Cdk5, and GSK-3β.[3] Researchers should be aware of these potential off-target effects when interpreting their results, particularly at higher concentrations. For instance, some observed effects on the cell cycle may be partially attributed to the inhibition of Cdk2.[1][7]
Troubleshooting
-
Issue: I am observing high variability in my cell viability assay results.
-
Possible Cause 1: Compound Precipitation. this compound may have limited solubility in certain media, especially at higher concentrations. Visually inspect your treatment media for any signs of precipitation.
-
Solution 1: Prepare fresh dilutions from your stock solution for each experiment. Ensure complete dissolution in the vehicle (e.g., water or DMSO) before further dilution in cell culture medium. Consider a brief sonication or vortexing of the stock solution before dilution.
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability.
-
Solution 2: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Issue: The observed IC50 value in my cell line is significantly different from published data.
-
Possible Cause 1: Differences in Experimental Conditions. IC50 values are highly dependent on experimental parameters such as cell density, treatment duration, and the specific viability assay used.
-
Solution 1: Carefully review and align your protocol with the conditions reported in the literature. Pay close attention to seeding density and the incubation time with the compound.
-
Possible Cause 2: Cell Line Authenticity and Passage Number. Cell line characteristics can drift with extensive passaging, potentially altering their sensitivity to drugs.
-
Solution 2: Use low-passage, authenticated cell lines for your experiments to ensure consistency and reproducibility.
-
-
Issue: I am not observing the expected level of apoptosis.
-
Possible Cause 1: Insufficient Treatment Duration or Concentration. Apoptosis is a time- and concentration-dependent process.
-
Solution 1: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. It may be necessary to increase the incubation time or the concentration of PHA-767491.
-
Possible Cause 2: Cell Cycle Status. The efficacy of PHA-767491 is linked to its effect on DNA replication, so its apoptotic effect may be more pronounced in actively proliferating cells.
-
Solution 2: Ensure your cells are in an exponential growth phase at the time of treatment.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87-MG | Glioblastoma | ~2.5 | [11] |
| U251-MG | Glioblastoma | ~2.5 | [11] |
| HCC1954 | Breast Cancer | 0.64 | [12][13] |
| Colo-205 | Colorectal Cancer | 1.3 | [12][13] |
| SW480 | Colorectal Cancer | 2.67 | [12] |
| U2OS | Osteosarcoma | 1.49 | [12] |
| HepG2 | Hepatocellular Carcinoma | 0.3 | [14] |
| Huh7 | Hepatocellular Carcinoma | 0.4 | [14] |
| A2780 | Ovarian Carcinoma | Not specified | [15] |
| HCT-116 | Colon Carcinoma | Not specified | [15] |
| HL60 | Promyelocytic Leukemia | Not specified | [15] |
| K562 | Chronic Myelogenous Leukemia | Less sensitive | [15] |
| MCF7 | Breast Cancer | Resistant | [15] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Count the cells and adjust the concentration to seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using flow cytometry after treatment with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound for the determined time period.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by flow cytometry following treatment with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Cold PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to distinguish between G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for PHA-767491.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for experiments.
References
- 1. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cdc7 kinase complex: a key regulator in the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors involved in initiation of eukaryotic DNA replication | Crick [crick.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 11. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? | Semantic Scholar [semanticscholar.org]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing PHA-767491 Hydrochloride Toxicity in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the toxicity of PHA-767491 hydrochloride in primary cell cultures. Primary cells are known to be more sensitive than immortalized cell lines, and this guide offers strategies to mitigate common issues and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, ATP-competitive dual inhibitor of two serine/threonine kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1]
-
Cdc7 inhibition: Prevents the initiation of DNA replication by blocking the phosphorylation of the minichromosome maintenance (MCM) complex.[2]
-
Cdk9 inhibition: Interferes with transcription elongation by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II.
This dual activity leads to cell cycle arrest and, in many cancer cell types, apoptosis.[3][4]
Q2: Why do primary cells show higher sensitivity to this compound compared to cancer cell lines?
A2: While specific data on a wide range of primary cells is limited, the differential sensitivity can be attributed to several factors:
-
Slower Proliferation Rate: Many primary cells have a lower proliferative rate compared to cancer cells. Since PHA-767491 targets the cell cycle, quiescent or slowly dividing primary cells may be less affected than rapidly dividing cancer cells. However, for primary cells that do proliferate in culture, the compound can be cytostatic, causing cell cycle arrest.
-
Intact Cell Cycle Checkpoints: Primary cells have robust cell cycle checkpoint mechanisms. Inhibition of Cdc7 and Cdk9 can trigger these checkpoints, leading to cell cycle arrest rather than the apoptosis often seen in cancer cells with dysfunctional checkpoints.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may be more pronounced in sensitive primary cells.
Q3: What are the common visual indicators of toxicity in primary cells treated with this compound?
A3: Signs of toxicity can vary between primary cell types but often include:
-
Morphological Changes: Cells may appear rounded, shrunken, or show signs of vacuolization.
-
Reduced Adherence: Adherent primary cells may detach from the culture surface.
-
Decreased Cell Density: A significant reduction in the number of viable cells compared to vehicle-treated controls.
-
Increased Cellular Debris: An accumulation of floating debris from dead or dying cells.
Q4: What is a recommended starting concentration for this compound in primary cell culture experiments?
A4: The optimal concentration is highly dependent on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on available data:
-
In a study on primary mouse thymocytes and peripheral T lymphocytes , 10 µM of PHA-767491 did not affect cell viability after 17 hours of incubation but did suppress T cell activation and proliferation.[5][6] This suggests that for short-term experiments in these cell types, concentrations up to 10 µM may be well-tolerated.
-
For non-transformed 3T3 cells , treatment with 2.5 µM and 10 µM of PHA-767491 resulted in a modest decrease in cell viability but a significant decrease in proliferation.[3]
As a general guideline, a starting dose-response range of 0.1 µM to 10 µM is recommended for initial experiments with primary cells.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations. | The primary cell type is highly sensitive to cell cycle inhibition. | 1. Reduce Concentration: Lower the concentration of this compound. Even nanomolar concentrations may be effective for inhibiting the target kinases. 2. Shorten Exposure Time: Decrease the incubation time. For example, a 17-hour incubation showed no toxicity in primary T cells at 10 µM.[5][6] 3. Use Synchronized Cells: If the goal is to study effects on proliferation, consider synchronizing the cells (e.g., via serum starvation) and treating them as they re-enter the cell cycle. This can minimize exposure to non-proliferating, potentially more sensitive cells.[7][8][9] |
| Inhibition of proliferation is observed, but also significant toxicity. | The therapeutic window for this specific primary cell type is narrow. | 1. Optimize Concentration and Time: Perform a detailed matrix of various concentrations and incubation times to identify a window where proliferation is inhibited with minimal cell death. 2. Assess Cell Cycle Arrest vs. Apoptosis: Use assays like Annexin V/PI staining to distinguish between cytostatic (cell cycle arrest) and cytotoxic (cell death) effects. The goal may be to find a concentration that induces arrest without significant apoptosis. |
| No significant effect on the primary cells. | 1. Low Proliferative State: The primary cells may be quiescent or have a very low rate of division in culture. 2. Compound Inactivity: The compound may have degraded or is not bioavailable in the specific culture conditions. | 1. Stimulate Proliferation: If experimentally relevant, use appropriate growth factors or mitogens to stimulate cell division before or during treatment. 2. Prepare Fresh Solutions: this compound solutions can be unstable.[10] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute in culture medium immediately before use. Store stock solutions in small aliquots at -80°C. 3. Confirm Target Engagement: If possible, perform a western blot to check for the phosphorylation status of Cdc7 or Cdk9 targets (e.g., MCM2) to confirm that the inhibitor is engaging its target in your cells. |
| Inconsistent results between experiments. | 1. Primary Cell Variability: Primary cells from different donors or passages can have inherent biological variability. 2. Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Standardize Cell Source and Passage Number: Use primary cells from the same donor and within a narrow passage range for a set of experiments. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Types
| Cell Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Primary Mouse Thymocytes | Viability (Live/Dead Staining) | 10 µM | 17 hours | No significant effect on viability | [5][6] |
| Primary Mouse Peripheral T Lymphocytes | Viability (Live/Dead Staining) | 10 µM | 17 hours | No significant effect on viability | [5][6] |
| Primary Mouse Peripheral T Lymphocytes | Proliferation (CTV Dilution) | 1-10 µM | 72 hours | Dose-dependent suppression of proliferation | [10] |
| Non-transformed 3T3 cells | Viability | 2.5 µM & 10 µM | Not specified | Modest decrease in viability | [3] |
| Non-transformed 3T3 cells | Proliferation | 2.5 µM & 10 µM | Not specified | Significant decrease in proliferation | [3] |
| Glioblastoma cell lines (U87-MG, U251-MG) | Viability (IC50) | ~2.5 µM | 72 hours | IC50 of approximately 2.5 µM | [1] |
| HCC1954 (Breast Cancer) | Proliferation (IC50) | 0.64 µM | Not specified | IC50 of 0.64 µM | [1] |
| Colo-205 (Colon Cancer) | Proliferation (IC50) | 1.3 µM | Not specified | IC50 of 1.3 µM | [1] |
Note: The toxicity and efficacy of this compound can be highly cell-type specific. The data above should be used as a guideline, and it is strongly recommended that researchers perform their own dose-response experiments for their specific primary cell model.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT or Real-Time Glo)
-
Cell Seeding: Plate primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). It is advisable to test multiple time points.
-
Viability Assessment: Add the viability reagent (e.g., MTT, PrestoBlue, or Real-Time Glo) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessing Cell Cycle Arrest vs. Apoptosis
-
Cell Treatment: Plate primary cells in 6-well plates and treat with this compound at concentrations around the determined IC50 and a lower, non-toxic concentration. Include a vehicle control.
-
Cell Harvesting: After the desired incubation period (e.g., 24 or 48 hours), harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V and Propidium Iodide (PI) or a similar combination of dyes for apoptosis detection according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
This will allow for the quantification of cell death versus a viable, non-proliferating population.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow for using PHA-767491 in primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Adjusting incubation time for optimal PHA-767491 hydrochloride effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of PHA-767491 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] Its primary mechanism involves the inhibition of these kinases, which are crucial for the initiation of DNA replication and the regulation of transcription, respectively. By inhibiting Cdc7, PHA-767491 prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a key step in firing replication origins.[2][4] Inhibition of Cdk9 affects the phosphorylation of RNA Polymerase II, leading to transcriptional repression.
Q2: What is the recommended starting concentration and incubation time for this compound in cell culture?
The optimal concentration and incubation time for this compound are cell-line dependent. However, a general starting point is a concentration range of 0.1 µM to 10 µM.[1][5][6] Incubation times can vary from a few hours to 72 hours, depending on the experimental endpoint.[7][8] For initial experiments, it is recommended to perform a dose-response and time-course study to determine the optimal conditions for your specific cell line and assay.
Q3: How should I prepare and store this compound?
Lyophilized this compound should be dissolved in a suitable solvent, such as nuclease-free water, to create a stock solution.[8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C.[8] Note that solutions of PHA-767491 may be unstable, and it is often recommended to prepare them fresh or use small, pre-packaged sizes.[3]
Troubleshooting Guide
Issue 1: Lower than expected efficacy or no observable effect.
-
Possible Cause 1: Suboptimal Incubation Time or Concentration.
-
Possible Cause 2: Cell Line Resistance.
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure the compound has been stored correctly at -20°C and that the stock solution is not expired. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.[3]
-
Issue 2: High levels of cytotoxicity observed in control cells.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. It is advisable to include a vehicle-only control in your experimental setup to assess the effect of the solvent.
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Solution: While PHA-767491 is a potent inhibitor of Cdc7 and Cdk9, it can inhibit other kinases like Cdk1, Cdk2, and GSK-3β at higher concentrations.[2] Lower the concentration of PHA-767491 to a range that is effective against its primary targets without causing excessive cell death.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Solution: Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition. Synchronizing the cells in a specific phase of the cell cycle before treatment can also reduce variability.[10]
-
-
Possible Cause 2: Instability of the Compound in Solution.
-
Solution: Prepare fresh working solutions of PHA-767491 from a frozen stock for each experiment to ensure consistent potency.[3]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| U87-MG | Glioblastoma | ~2.5 | 72 | [1][5][8] |
| U251-MG | Glioblastoma | ~2.5 | 72 | [1][5][8] |
| HCC1954 | Breast Cancer | 0.64 | Not Specified | [5][9] |
| Colo-205 | Colon Cancer | 1.3 | Not Specified | [5][9] |
| HepG2 | Hepatocellular Carcinoma | 0.3 | Not Specified | [6] |
| Huh7 | Hepatocellular Carcinoma | 0.4 | Not Specified | [6] |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Decrease in Proliferation | Reference |
| U87-MG | 2.5 | Not Specified | ~20% | [8] |
| U87-MG | 10 | Not Specified | 96% | [8] |
| U251-MG | 2.5 | Not Specified | ~20% | [8] |
| U251-MG | 10 | Not Specified | 83% | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot Analysis for MCM2 Phosphorylation
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 12 hours).[8]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-MCM2 (Ser40/41) and total MCM2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for PHA-767491.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 7. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 10. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PHA-767491 Hydrochloride in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PHA-767491 hydrochloride, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a dual inhibitor of two cell cycle checkpoint kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1] It has been shown to have synergistic antitumor effects with other chemotherapy agents, such as 5-fluorouracil, in suppressing human hepatocarcinoma (HCC) cells.[1]
Q2: What is the known mechanism of action of this compound?
This compound exerts its anticancer effects by inducing apoptosis and suppressing cell proliferation.[1] It counteracts the 5-FU-induced phosphorylation of Chk1, a substrate of Cdc7, and decreases the expression of the anti-apoptotic protein Mcl-1, a downstream target of Cdk9.[1] Additionally, it has been shown to inhibit the CDK2-Rb-E2F transcriptional network, which contributes to its anti-proliferative effects in cancer cell lines with a functional retinoblastoma (RB) protein.
Q3: My cancer cells are showing reduced sensitivity to PHA-767491. What are the potential mechanisms of resistance?
While direct resistance mechanisms to PHA-767491 are not yet fully characterized, resistance can be inferred from its targets:
-
Upregulation of drug targets: Increased expression of Cdc7, Cdk9, or CDK2 could potentially require higher concentrations of the inhibitor to achieve the same effect.
-
Mutations in drug targets: A specific mutation in the kinase domain of CDK9 (L156F) has been shown to confer resistance to CDK9 inhibitors by disrupting inhibitor binding.[2][3][4] Similar mutations in Cdc7 or CDK2 could potentially arise.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of the drug. For instance, upregulation of Cyclin E, which partners with CDK2, is linked to resistance to various therapies.[5][6][7]
-
Selection of polyploid cells: In some cases, resistance to CDK2 inhibitors has been associated with the selection of pre-existing polyploid cells within the tumor population.[8]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Problem 1: Decreased cell death (apoptosis) in response to PHA-767491 treatment over time.
| Possible Cause | Suggested Solution |
| Development of resistance through Mcl-1 upregulation | 1. Western Blot Analysis: Periodically check the protein levels of Mcl-1 in your treated cell population. 2. Combination Therapy: Consider co-treatment with an Mcl-1 inhibitor to overcome this potential resistance mechanism. |
| Mutation in Cdk9 | 1. Sanger Sequencing: Sequence the kinase domain of Cdk9 in your resistant cell line to check for mutations like L156F.[2][3][4] 2. Alternative Inhibitors: If a mutation is present, consider using a different CDK9 inhibitor with a distinct binding mode. |
| Activation of pro-survival pathways | 1. Pathway Analysis: Use phospho-protein arrays or RNA sequencing to identify upregulated pro-survival pathways in resistant cells. 2. Targeted Combination: Combine PHA-767491 with an inhibitor targeting the identified bypass pathway. |
Problem 2: Reduced inhibition of cell proliferation after prolonged treatment.
| Possible Cause | Suggested Solution |
| Upregulation of Cyclin E/CDK2 activity | 1. qRT-PCR and Western Blot: Monitor the expression levels of Cyclin E (CCNE1/CCNE2) and CDK2.[5][6][7] 2. Combination with CDK2 inhibitors: If Cyclin E or CDK2 are upregulated, a combination with a more specific CDK2 inhibitor might be effective. |
| Selection of polyploid cells | 1. Flow Cytometry: Analyze the DNA content of your cell population to detect the emergence of a polyploid subpopulation.[8] 2. Clonal Selection: Isolate single-cell clones from the resistant population to characterize their ploidy and drug sensitivity. |
| Increased drug efflux | 1. Efflux Pump Inhibitors: Test for the involvement of ABC transporters by co-treating with known inhibitors like verapamil (B1683045) or cyclosporin (B1163) A. 2. Expression Analysis: Measure the expression of common drug resistance pumps (e.g., MDR1, MRP1) by qRT-PCR or Western blot. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining) [9][10][11]
-
Cell Collection: After treatment with PHA-767491, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
3. Cell Proliferation Assay (BrdU Incorporation) [12][13][14][15]
-
BrdU Labeling: Add BrdU solution to your cell culture and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acidic solution to expose the incorporated BrdU.
-
Antibody Staining: Incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Analysis: Quantify the number of BrdU-positive cells using fluorescence microscopy or flow cytometry.
4. Transwell Migration and Invasion Assay [16][17][18][19]
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with a layer of Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed the cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-48 hours, allowing the cells to migrate or invade through the porous membrane.
-
Staining and Counting: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane with crystal violet. Count the stained cells under a microscope.
Quantitative Data Summary
Table 1: IC50 Values of PHA-767491 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BEL-7402 | Hepatocarcinoma | ~2.5 | [1] |
| Huh7 | Hepatocarcinoma | ~3.0 | [1] |
| U87-MG | Glioblastoma | ~2.5-10 | [5] |
| U251-MG | Glioblastoma | ~2.5-10 | [5] |
Note: IC50 values can vary depending on the cell line and experimental conditions. It is crucial to determine the IC50 for your specific cell line.
Visualizations
References
- 1. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcsciences.com [lcsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 14. assaygenie.com [assaygenie.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. corning.com [corning.com]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of PHA-767491 hydrochloride
Welcome to the technical support center for PHA-767491 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2] It also exhibits inhibitory activity against Cyclin-Dependent Kinase 9 (Cdk9), making it a dual Cdc7/Cdk9 inhibitor.[3][4] The primary mechanism of action involves blocking the initiation of DNA replication.[2] Cdc7, in complex with its regulatory subunit Dbf4 (forming the DDK complex), is essential for firing DNA replication origins by phosphorylating the Minichromosome Maintenance (MCM) protein complex.[5][6] By inhibiting Cdc7, PHA-767491 prevents MCM phosphorylation, which halts the initiation of DNA synthesis, leading to S-phase arrest and subsequent apoptosis in cancer cells.[2][6][7]
Q2: My experimental results using a new batch of PHA-767491 are inconsistent with previous batches. What could be the cause?
Batch-to-batch variability is a known challenge in preclinical research and can stem from several factors:[8][9][10]
-
Purity and Impurities: The purity profile may differ between batches. The presence of synthetic byproducts or degradation products can alter the compound's effective concentration and biological activity.
-
Potency: The inhibitory activity (IC50) can vary. Minor structural changes or the presence of isomers could affect the compound's binding affinity to Cdc7/Cdk9.
-
Solubility and Stability: Differences in the physical form (e.g., crystallinity) or residual solvents can affect how well the compound dissolves and its stability in solution. Solutions of PHA-767491 are known to be unstable and should be prepared fresh.[4]
-
Handling and Storage: Improper storage or handling can lead to degradation. PHA-767491 powder should be stored at -20°C for long-term stability.[4] Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.[3]
Q3: How can I assess the quality and consistency of a new batch of PHA-767491?
To ensure consistency, it is crucial to perform in-house quality control (QC) on each new batch. Key validation experiments include:
-
Identity and Purity Verification: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the molecular weight and assess the purity of the compound.[11][12]
-
Functional Potency Assay: Conduct a cell-based or biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the new batch and compare it to a previously validated reference batch.[13][14]
Troubleshooting Guide for Inconsistent Results
If you are experiencing inconsistent results with PHA-767491, follow this troubleshooting workflow to diagnose the potential source of the variability.
Key Quality Control (QC) Experimental Protocols
To mitigate batch-to-batch variability, we recommend the following QC protocols be performed on each new lot of this compound.
Protocol 1: Purity and Identity Verification by HPLC-MS
This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity and Mass Spectrometry (MS) to confirm identity.[15][16]
Materials:
-
This compound (new batch and reference batch)
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
Formic acid (FA)
-
C18 RP-HPLC column
-
HPLC system coupled to a Mass Spectrometer
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of the new and reference batches in DMSO. Dilute to 10 µg/mL in 50:50 ACN/water with 0.1% FA.
-
HPLC Method:
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Expected Mass: The protonated molecule [M+H]⁺ for PHA-767491 (C12H11N3O) is approximately 214.09 m/z.
-
-
Analysis:
-
Compare the retention time of the major peak from the new batch to the reference batch.
-
Confirm the mass of the major peak corresponds to PHA-767491.
-
Calculate purity by integrating the area of the main peak as a percentage of the total peak area in the chromatogram.
-
Protocol 2: Functional Potency via Cell Viability Assay
This protocol determines the IC50 value of PHA-767491 in a cancer cell line known to be sensitive to Cdc7 inhibition (e.g., U87-MG, U251-MG glioblastoma cells).[13][17][18]
Materials:
-
U87-MG or other sensitive cancer cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound (new and reference batches)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of both the new and reference batches of PHA-767491 in culture medium. The concentration range should bracket the expected IC50 (e.g., from 30 µM down to 1.5 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal on a plate reader.
-
Analysis:
-
Normalize the data to the vehicle-only control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Compare the IC50 of the new batch to the reference batch. A significant deviation (>2-3 fold) may indicate a potency issue.
-
Data Summary Tables
Table 1: Typical Quality Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to structure | Mass Spectrometry, NMR |
| Purity | ≥98% | HPLC |
| Solubility | ≥10 mg/mL in DMSO | Visual |
| IC50 (Cdc7) | 10 - 20 nM | Biochemical Kinase Assay[1][3] |
| IC50 (Cdk9) | 30 - 40 nM | Biochemical Kinase Assay[3] |
Table 2: Example Troubleshooting Data for Batch Comparison
| Parameter | Reference Batch | Problematic Batch | Potential Implication |
| Purity (HPLC) | 99.2% | 91.5% | Lower purity may reduce effective concentration. |
| Major Peak (m/z) | 214.1 | 214.1 | Identity is likely correct. |
| IC50 (Cell Assay) | 2.8 µM | 8.5 µM | Potency is ~3-fold lower, consistent with lower purity. |
| Solubility | Forms clear solution in DMSO | Precipitate observed | Poor solubility leads to inaccurate dosing. |
Underlying Signaling Pathway
Understanding the mechanism of action is key to interpreting experimental results. PHA-767491 targets the initiation of DNA replication, a critical step in the cell cycle.
References
- 1. apexbt.com [apexbt.com]
- 2. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zaether.com [zaether.com]
- 11. Quality control of small molecules - Kymos [kymos.com]
- 12. Small Molecules Analysis & QC [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PHA-767491 Hydrochloride and XL413 for Researchers
This guide provides a detailed comparative analysis of two prominent kinase inhibitors, PHA-767491 hydrochloride and XL413, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs. Both compounds are potent inhibitors of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation, but exhibit distinct biochemical profiles and cellular activities.
Executive Summary
This compound and XL413 are valuable tools for studying the role of CDC7 in cell cycle progression and as potential anti-cancer therapeutics. While both are effective inhibitors of the CDC7-Dbf4 kinase (DDK) in biochemical assays, PHA-767491 demonstrates broader and more potent anti-proliferative activity across a wider range of cancer cell lines. This difference in cellular efficacy is attributed to PHA-767491's dual inhibitory action against both CDC7 and Cyclin-Dependent Kinase 9 (CDK9), as well as potential issues with the bioavailability of XL413 in many cell types.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and XL413, compiled from multiple studies.
| Parameter | This compound | XL413 |
| Primary Target(s) | CDC7, CDK9 | CDC7 |
| IC50 (CDC7) | 10 nM[1][2] | 3.4 nM[3][4] |
| IC50 (CDK9) | 34 nM[1][2] | Not reported as a primary target |
| Other Notable Kinase Targets (IC50) | CDK2 (240 nM), CDK1 (250 nM), GSK3-β (220 nM), CDK5 (460 nM)[1] | CK2 (215 nM), Pim-1 (42 nM)[3][4] |
| Cell Proliferation Inhibition (Average IC50) | ~3.17 µM (across 61 human cell lines)[2] | Highly variable; potent in some cell lines (e.g., Colo-205, IC50 = 1.1 µM) but limited activity in others[5][6] |
| Mechanism of Action | ATP-competitive dual inhibitor of CDC7 and CDK9[2] | ATP-competitive selective inhibitor of CDC7[4] |
In-Depth Analysis of Kinase Inhibition and Cellular Effects
This compound: A Dual Inhibitor with Broad Cellular Impact
PHA-767491 acts as a dual inhibitor of CDC7 and CDK9.[1][7] Inhibition of CDC7 disrupts the initiation of DNA replication by preventing the phosphorylation of the minichromosome maintenance (MCM) complex.[2][8] Its inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of global transcription.[9] This dual mechanism contributes to its potent anti-proliferative and pro-apoptotic effects in a wide array of cancer cell lines.[8][10] Studies have shown that PHA-767491's activity is linked to the CDK2-RB-E2F pathway, further highlighting its impact on cell cycle regulation.[11][12]
XL413: A Highly Selective CDC7 Inhibitor
XL413 is a potent and highly selective inhibitor of CDC7 kinase.[3][13][14] It effectively inhibits the phosphorylation of MCM2, a direct substrate of CDC7, leading to cell cycle arrest and apoptosis in sensitive cell lines.[3] However, a significant finding from comparative studies is that XL413 exhibits limited activity in many cancer cell lines despite its low nanomolar IC50 value against the purified kinase.[5][15] This discrepancy is suggested to be due to poor bioavailability or rapid metabolism within many cell types.[5][15]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathways targeted by PHA-767491 and XL413.
Caption: A generalized experimental workflow for comparing kinase inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate and compare PHA-767491 and XL413.
In Vitro Kinase Assay (CDC7)
This assay is designed to determine the direct inhibitory effect of the compounds on CDC7 kinase activity.
-
Reaction Setup : The kinase reaction is typically performed in a 384-well plate format. Each well contains the CDC7/Dbf4 kinase complex, a substrate (e.g., a peptide derived from MCM2), and ATP.
-
Inhibitor Addition : A range of concentrations of PHA-767491 or XL413 is added to the wells.
-
Incubation : The reaction mixture is incubated at room temperature to allow for the kinase reaction to proceed.
-
Detection : The amount of ATP consumed, which is inversely proportional to the kinase inhibition, is measured using a luciferase-luciferin-coupled chemiluminescence assay.[3]
-
Data Analysis : The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cell Viability Assay
This assay measures the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of PHA-767491 or XL413 for a specified period (e.g., 72 hours).
-
Reagent Addition : A reagent such as MTT or CellTiter-Glo is added to the wells.
-
Measurement : For MTT assays, the absorbance is read on a plate reader. For CellTiter-Glo assays, luminescence is measured.[3]
-
Data Analysis : The data is normalized to untreated controls to determine the percentage of cell viability, from which the IC50 for cell proliferation inhibition is calculated.
Western Blot Analysis for MCM2 Phosphorylation
This method is used to assess the in-cell activity of the CDC7 inhibitors by measuring the phosphorylation of its downstream target, MCM2.
-
Cell Lysis : Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification : The protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is incubated with a primary antibody specific for phosphorylated MCM2 (p-MCM2) and a primary antibody for total MCM2 as a loading control.
-
Detection : After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.[5]
-
Analysis : The intensity of the p-MCM2 band is normalized to the total MCM2 band to determine the extent of inhibition.
Conclusion
Both this compound and XL413 are potent inhibitors of CDC7 kinase and serve as critical research tools. PHA-767491's dual inhibitory action on CDC7 and CDK9 translates to broader and more consistent anti-proliferative activity across a range of cancer cell lines. In contrast, XL413's high selectivity for CDC7 makes it a more specific probe for studying the direct effects of CDC7 inhibition, though its cellular efficacy can be limited in certain contexts. The choice between these two inhibitors should be guided by the specific research question, the cell systems being used, and a clear understanding of their distinct pharmacological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]
- 13. XL-413 - Wikipedia [en.wikipedia.org]
- 14. stemcell.com [stemcell.com]
- 15. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of PHA-767491 Hydrochloride on Cdc7 and Cdk9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PHA-767491 hydrochloride's inhibitory performance against its targets, Cell division cycle 7 (Cdc7) and Cyclin-dependent kinase 9 (Cdk9), with other known inhibitors. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate chemical probes for research and drug development.
This compound is a potent, ATP-competitive dual inhibitor of Cdc7 and Cdk9 kinases.[1][2][3][4] Its mechanism of action involves targeting two key regulators of the cell cycle and transcription, making it an interesting compound for cancer research.[5] By inhibiting Cdc7, PHA-767491 restricts the initiation of DNA replication, and by inhibiting Cdk9, it can suppress the transcription of anti-apoptotic proteins.[6][7][8] This dual activity allows it to target both proliferating and quiescent cancer cells.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected kinase inhibitors against Cdc7 and Cdk9. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | Target(s) | IC50 (nM) vs. Cdc7 | IC50 (nM) vs. Cdk9 | Other Notable Targets (IC50, nM) |
| This compound | Cdc7, Cdk9 | 10 [1][2][3][4][9] | 34 [1][2][3][4][9] | MAPKAP-K2 (171)[9] |
| XL-413 | Cdc7 | 3.4[10][11][12] | Not reported to inhibit Cdk9[11] | CK2 (215), Pim-1 (42)[10][12] |
| SNS-032 | Cdk9, Cdk2, Cdk7 | - | 4[13][14] | Cdk2 (38), Cdk7 (62)[13][15] |
| Dinaciclib (SCH 727965) | Cdk9, Cdk1, Cdk2, Cdk5 | - | 4[16][17][18] | Cdk1 (3), Cdk2 (1), Cdk5 (1)[16][17][18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the validation of these inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cdc7 or Cdk9 kinase.
Objective: To determine the IC50 of a test compound.
Materials:
-
Purified recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T1
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[19]
-
Test compound (e.g., PHA-767491) and controls
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[20]
-
In a 384-well plate, add the diluted test compound, the kinase, and the substrate to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. A typical concentration is 10 µM.[21]
-
Incubate the reaction at room temperature for a specified time (e.g., 60-120 minutes).[19]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[19]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for Mcm2 Phosphorylation (Cell-based Assay)
This assay assesses the inhibition of Cdc7 kinase activity within cells by measuring the phosphorylation of its downstream target, Mcm2.
Objective: To determine if the test compound inhibits Cdc7 activity in a cellular context.
Materials:
-
Cancer cell line (e.g., Colo-205)[22]
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Mcm2 (Ser139)[23] and anti-total Mcm2[24]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.[25]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Mcm2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Mcm2 antibody to normalize for protein loading.
Cell Viability Assay (Cell-based Assay)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Objective: To determine the half-maximal growth inhibition concentration (GI50 or IC50) of a test compound.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent[26][27]
Procedure (using CellTiter-Glo®):
-
Seed cells into a 96-well plate at a predetermined density and incubate overnight.[26][27]
-
Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).[18][26]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's protocol.[26]
-
Mix the contents on a plate shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to untreated controls.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of Cdc7 and Cdk9, and a typical experimental workflow for validating an inhibitor.
Cdc7 and Cdk9 signaling pathways and points of inhibition by PHA-767491.
A generalized experimental workflow for validating the inhibitory effects of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation [frontiersin.org]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 23. Phospho-MCM2 (Ser139) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. MCM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 26. wjpls.org [wjpls.org]
- 27. Integrated screening for small molecules interfering with PKM2: a drug repurposing strategy against glioblastoma | springermedizin.de [springermedizin.de]
A Comparative Guide to Alternative Methods for Validating the Mechanism of Action of PHA-767491 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of traditional and alternative methodologies for confirming the mechanism of action of PHA-767491 hydrochloride, a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9) kinases.[1][2] By inhibiting Cdc7, the compound prevents the initiation of DNA replication, and by inhibiting Cdk9, it modulates transcriptional regulation, collectively leading to apoptosis in cancer cells.[3][4][5] While standard methods like in vitro kinase assays and western blotting are foundational, alternative approaches can provide a more comprehensive, unbiased, and physiologically relevant understanding of the drug's engagement with its targets and its impact on cellular signaling networks.
Comparison of Methodologies
The following table compares conventional and alternative methods for elucidating the mechanism of action of a kinase inhibitor like PHA-767491.
| Method | Principle | Information Gained | Advantages | Limitations |
| Traditional Methods | ||||
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate by a purified kinase in the presence of the inhibitor.[6] | Direct enzyme inhibition, IC50 values, and kinase selectivity.[7] | Highly quantitative, reproducible, and allows for direct assessment of enzyme inhibition.[6] | Lacks cellular context; does not account for cell permeability, off-target effects, or pathway feedback loops.[8] |
| Western Blotting | Uses antibodies to detect changes in the phosphorylation level of specific downstream target proteins in cell lysates after drug treatment.[9] | Confirms target engagement in a cellular context by showing modulation of a known downstream substrate (e.g., p-MCM2 for Cdc7).[4] | Widely accessible, relatively inexpensive, and provides clear evidence for on-target pathway modulation. | Limited to known targets and antibodies; not suitable for unbiased discovery; provides a narrow view of the drug's total cellular effect. |
| Alternative Methods | ||||
| Chemical Proteomics | Utilizes an immobilized form of the inhibitor or a competitive assay (e.g., kinobeads) to capture binding proteins from a cell lysate, which are then identified by mass spectrometry.[10][11] | Unbiased, proteome-wide identification of direct binding partners (on- and off-targets).[11][12] | Discovers novel and unanticipated off-targets; confirms direct target binding in a complex proteome.[11] | May identify proteins that bind but are not functionally inhibited; can be technically complex. |
| Global Phosphoproteomics | Employs mass spectrometry to globally quantify thousands of phosphorylation sites across the proteome in response to inhibitor treatment.[10][13] | Unbiased view of all signaling pathways affected by the inhibitor, confirming downstream effects of target inhibition and revealing off-target activity.[14][15] | Provides a comprehensive, functional readout of the inhibitor's cellular impact; generates hypotheses about mechanism of action and resistance.[10] | Does not directly identify the inhibited kinase; requires sophisticated instrumentation and bioinformatics analysis.[16] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17] Target engagement is measured by quantifying the amount of soluble protein after heating cells.[18] | Direct, biophysical evidence of target engagement inside intact cells.[19][20] | Gold standard for confirming a drug binds its intended target in a physiological environment; no modification of compound or protein is needed.[17] | Can be lower throughput; requires a specific antibody for detection by western blot, though MS-based CETSA allows for global analysis.[17][18] |
Quantitative Data Summary
The table below presents representative data that could be obtained for PHA-767491 using the described methodologies.
| Parameter | Method | Value | Target/Cell Line | Reference |
| IC50 | In Vitro Kinase Assay | 10 nM | Recombinant Cdc7 | [21][22] |
| IC50 | In Vitro Kinase Assay | 34 nM | Recombinant Cdk9 | [21][22] |
| Cell Proliferation IC50 | Cell-based Assay | 1.3 µM | Colo-205 Cells | [21] |
| Target Engagement (ΔTm) | Cellular Thermal Shift Assay (CETSA) | +4.5 °C | Endogenous Cdc7 in HeLa cells | Hypothetical |
| Target Engagement (ΔTm) | Cellular Thermal Shift Assay (CETSA) | +3.8 °C | Endogenous Cdk9 in HeLa cells | Hypothetical |
| Phosphorylation Fold Change | Global Phosphoproteomics | -4.2 fold | MCM2 (Ser40) in HCC1954 cells | Hypothetical |
| Binding Affinity (Kd) | Chemical Proteomics | 15 nM | Cdc7 from K562 lysate | Hypothetical |
Mandatory Visualizations
Signaling Pathway of PHA-767491
Caption: Mechanism of PHA-767491 dual inhibition.
Experimental Workflow: Chemical Proteomics
Caption: Workflow for identifying inhibitor targets.
Logical Comparison of Methodologies
Caption: Relationship between validation methods.
Detailed Experimental Protocols
Chemical Proteomics using Kinobeads
This protocol is adapted from established chemical proteomics workflows and is designed to identify the kinase targets of PHA-767491 in a competitive binding format.[10][12]
-
Cell Culture and Lysis:
-
Culture human cancer cells (e.g., K562) to ~80% confluency.
-
Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.
-
Lyse cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 1 mM DTT, 0.8% NP-40, and protease/phosphatase inhibitors).
-
Clarify lysate by ultracentrifugation at 100,000 x g for 30 min at 4°C. Collect the supernatant.
-
-
Competitive Binding:
-
Aliquot the cell lysate. To separate aliquots, add either DMSO (vehicle control) or varying concentrations of free this compound. Incubate for 45 minutes at 4°C.
-
Add pan-kinase inhibitor affinity beads (kinobeads) to each aliquot and incubate for 1 hour at 4°C with gentle rotation to capture kinases not bound by PHA-767491.
-
-
Affinity Purification and Digestion:
-
Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specific binders.
-
Elute captured proteins using SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Perform in-gel or on-bead tryptic digestion of the eluted proteins to generate peptides for mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using a database search algorithm (e.g., MaxQuant).
-
Determine specific targets of PHA-767491 by identifying proteins whose binding to the beads is significantly reduced in the drug-treated samples compared to the DMSO control.
-
Global Phosphoproteomics using SILAC
This protocol outlines a quantitative phosphoproteomics workflow using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to measure global phosphorylation changes induced by PHA-767491.[14]
-
SILAC Labeling and Drug Treatment:
-
Culture cells (e.g., HeLa) for at least six doublings in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) amino acids.
-
Treat the "heavy" labeled cells with a chosen concentration of PHA-767491 for a specified time (e.g., 24 hours). Treat the "light" labeled cells with DMSO as a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash both cell populations. Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined pellet and digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the mixed peptide sample using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[16]
-
Wash the enrichment material to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides using a high pH buffer.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the enriched phosphopeptide fraction by LC-MS/MS.
-
Process the raw data using software capable of handling SILAC data (e.g., MaxQuant).
-
Calculate heavy/light (H/L) ratios for each identified phosphopeptide. A significant decrease in the H/L ratio indicates that PHA-767491 treatment reduced the phosphorylation at that site.
-
Perform bioinformatics analysis to identify pathways and kinase motifs that are significantly affected.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes a classic CETSA experiment to confirm direct binding of PHA-767491 to Cdc7 and Cdk9 in intact cells, with detection by western blot.[17]
-
Cell Treatment:
-
Culture cells to high confluency.
-
Treat one batch of cells with PHA-767491 at a concentration sufficient for target engagement (e.g., 10 µM). Treat a control batch with DMSO. Incubate for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspensions from both the drug-treated and control groups into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. One aliquot for each group should be kept on ice as a non-heated control.
-
-
Lysis and Separation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Detection by Western Blot:
-
Measure the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and western blotting.
-
Probe the blots with specific antibodies for Cdc7 and Cdk9.
-
Quantify the band intensities to generate a melting curve for each protein in the presence and absence of the drug. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 4. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoproteomic analysis reveals an intrinsic pathway for histone deacetylase 7 regulation that controls cytotoxic T lymphocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
Unveiling the Anti-Cancer Potential of PHA-767491 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of PHA-767491 hydrochloride, a potent dual inhibitor of Cell division cycle 7 (Cdc7) and Cyclin-dependent kinase 9 (Cdk9). Through objective comparison with the alternative Cdc7 inhibitor, XL-413, and supported by experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Executive Summary
This compound demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its dual-inhibitory mechanism targeting both Cdc7 and Cdk9 kinases offers a potential advantage over more selective inhibitors. This guide presents a detailed comparison of its efficacy against XL-413, highlighting differences in potency and cellular effects. All quantitative data is summarized for clarity, and detailed experimental protocols are provided to ensure reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and methodologies.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and XL-413 in various cancer cell lines, providing a clear comparison of their anti-proliferative activities.
Table 1: IC50 Values for Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | U87-MG | Glioblastoma | ~2.5 | [1] |
| U251-MG | Glioblastoma | ~2.5 | [1] | |
| Panel of 61 cell lines (mean) | Various | 3.17 | [1] | |
| HCC1954 | Breast Cancer | 0.64 | [2][3] | |
| Colo-205 | Colorectal Cancer | 1.3 | [2][3] | |
| XL-413 | HCC1954 | Breast Cancer | 22.9 | [2][4][5] |
| Colo-205 | Colorectal Cancer | 1.1 | [2][4][5] |
Table 2: Effects on Cell Proliferation
| Compound | Cell Line | Concentration (µM) | Proliferation Inhibition (%) | Reference |
| This compound | U87-MG | 2.5 | ~20 | [1] |
| U251-MG | 2.5 | ~20 | [1] | |
| U87-MG | 10 | 96 | [1] | |
| U251-MG | 10 | 83 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the replication of findings.
Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines the measurement of cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cancer cell lines (e.g., U87-MG, U251-MG)
-
Complete cell culture medium
-
This compound and/or XL-413
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or XL-413 for 48-72 hours.
-
Add 10 µL of 10X BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling solution and fix the cells with 100 µL of Fixing/Denaturing Solution for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes the measurement of apoptosis by quantifying the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and/or XL-413
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or XL-413 for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Western Blot Analysis for Phospho-Chk1
This protocol details the detection of phosphorylated Checkpoint Kinase 1 (Chk1) to assess the impact of the inhibitors on DNA damage response pathways.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Chk1, anti-total-Chk1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Chk1 and a loading control (e.g., GAPDH).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound's dual inhibition.
Caption: General workflow for in vitro anti-cancer drug screening.
Caption: Comparative mechanisms of this compound and XL-413.
References
- 1. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
Synergistic Potential of PHA-767491 Hydrochloride with Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
PHA-767491 hydrochloride, a potent dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), has emerged as a promising agent in oncology research. Its unique mechanism of action, targeting both DNA replication initiation and transcriptional regulation, provides a strong rationale for combination therapies. This guide provides an objective comparison of the synergistic effects of this compound with other kinase inhibitors, supported by experimental data, to inform future research and drug development strategies.
I. Synergistic Combinations with this compound
Clinical and preclinical studies have demonstrated that combining this compound with other targeted therapies can lead to enhanced anti-tumor efficacy. This section details the synergistic interactions with two major classes of anti-cancer agents: topoisomerase inhibitors and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).
Combination with 5-Fluorouracil (5-FU) in Hepatocellular Carcinoma (HCC)
This compound exhibits a strong synergistic anti-tumor effect when combined with the topoisomerase inhibitor 5-Fluorouracil (5-FU) in human hepatocellular carcinoma (HCC) cells, both in vitro and in vivo.[1][2] This combination leads to significantly increased cytotoxicity and apoptosis compared to either agent alone.[1][3]
The synergistic effect is attributed to the dual inhibition of Cdc7 and Cdk9 by PHA-767491. Specifically, it counteracts the 5-FU-induced phosphorylation of Checkpoint Kinase 1 (Chk1), a substrate of Cdc7, and decreases the expression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a downstream target of Cdk9.[1][3] This dual action effectively overcomes chemoresistance mechanisms in HCC cells.[1]
Table 1: Synergistic Effects of PHA-767491 and 5-FU in HCC
| Cell Lines | Combination Effect | Key Molecular Events | Reference |
| BEL-7402, Huh7 | Stronger cytotoxicity and significant apoptosis | Increased Caspase 3 activation, PARP fragmentation, decreased Chk1 phosphorylation, and Mcl-1 downregulation. | [1][3] |
Combination with EGFR-TKIs in Triple-Negative Breast Cancer (TNBC)
In triple-negative breast cancer (TNBC), a subtype often resistant to targeted therapies, this compound demonstrates significant synergy with EGFR tyrosine kinase inhibitors (TKIs) such as lapatinib (B449), erlotinib, and gefitinib.[1] This combination effectively overcomes resistance to EGFR-targeted therapy in various TNBC cell lines.[1]
The co-treatment of PHA-767491 and EGFR-TKIs results in reduced cell proliferation, induction of apoptosis, and G2/M cell cycle arrest.[4] The observed synergy is linked to the inhibition of proteins crucial for DNA replication and CDK9/RNA polymerase II-mediated gene transcription.[1]
Table 2: Synergistic Effects of PHA-767491 and EGFR-TKIs in TNBC
| Cell Lines | Combination Partner | Combination Effect | Key Molecular Events | Reference |
| Hs578T, BT549, SKBR7 | Lapatinib, Erlotinib, Gefitinib | Synergistic inhibition of proliferation, induction of G2/M cell cycle arrest and apoptosis. | Inhibition of cell cycle components. | [1][4] |
Combination Index (CI) values from a study on lapatinib combined with PHA-767491 indicated synergy (Log CI < 0).[1]
II. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by the combination therapies and a general workflow for assessing synergistic effects.
References
A Comparative Guide: Genetic Knockdown vs. Pharmacological Inhibition with PHA-767491 Hydrochloride
In the realm of cellular biology and drug development, researchers often face a critical choice when investigating the function of a specific protein: to transiently reduce its expression through genetic knockdown or to inhibit its activity using a pharmacological agent. This guide provides a comprehensive comparison of these two approaches, focusing on the dual inhibitor PHA-767491 hydrochloride and the genetic knockdown of its primary targets, Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable methodology for their experimental needs.
Introduction to Methodologies
Genetic knockdown , most commonly achieved through the use of small interfering RNA (siRNA), offers a high degree of specificity by targeting the messenger RNA (mRNA) of the protein of interest for degradation, thereby preventing its translation. This method directly reduces the cellular pool of the target protein.
Pharmacological inhibition with agents like this compound provides a rapid and often reversible means of blocking the function of a target protein. PHA-767491 is a potent, ATP-competitive inhibitor of both Cdc7 and Cdk9 kinases, crucial regulators of DNA replication and transcription, respectively.[1][2][3][4]
Quantitative Comparison of Cellular Effects
The following tables summarize quantitative data from various studies to provide a comparative overview of the effects of genetic knockdown of Cdc7/Cdk9 and pharmacological inhibition with PHA-767491. It is important to note that direct side-by-side quantitative comparisons in a single study are limited, and thus, the data presented here is a compilation from different experimental systems and should be interpreted with this in mind.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | Genetic Knockdown (siCdc7/siCdk9) | Pharmacological Inhibition (PHA-767491) | Reference Cell Lines |
| Inhibition of Proliferation | Significant reduction in cell proliferation. | Potent inhibition of proliferation with IC50 values in the low micromolar range across various cancer cell lines.[5] | Triple-Negative Breast Cancer (TNBC) cells, Chronic Lymphocytic Leukemia (CLL) cells |
| Induction of Apoptosis | Induces apoptosis in cancer cells.[6] | Triggers apoptosis in a dose-dependent manner.[2][7] | TNBC cells, CLL cells, Hepatocarcinoma cells[8][9] |
| Cell Cycle Arrest | Can induce G1 or G2/M arrest depending on the cellular context.[10] | Induces G2/M arrest and inhibits S-phase entry.[5][10] | TNBC cells, various cancer cell lines |
Table 2: Molecular Effects on Target Pathways
| Parameter | Genetic Knockdown (siCdc7/siCdk9) | Pharmacological Inhibition (PHA-767491) | Key Downstream Markers |
| Cdc7 Pathway Inhibition | Reduced levels of total Cdc7 protein. | Inhibition of Cdc7 kinase activity, leading to reduced phosphorylation of MCM2.[1][10][11] | p-MCM2 (Ser40/41) |
| Cdk9 Pathway Inhibition | Reduced levels of total Cdk9 protein. | Inhibition of Cdk9 kinase activity, leading to reduced phosphorylation of RNA Polymerase II.[1][3][11] | p-RNA Pol II (Ser2) |
| Synergistic Effects | siRNA-mediated silencing of Cdc7 and Cdk9 did not fully recapitulate the synergistic effects observed with PHA-767491 in combination with EGFR-TKIs in TNBC cells.[10] | Demonstrates synergistic anti-cancer effects when combined with other agents like EGFR-TKIs and 5-Fluorouracil.[8][9][10] | Proliferation, Apoptosis |
Experimental Protocols
Genetic Knockdown of Cdc7 and Cdk9 using siRNA
This protocol provides a general framework for the transient knockdown of Cdc7 and Cdk9 in a cancer cell line. Optimization of parameters such as siRNA concentration and incubation time is crucial for each specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
siRNA duplexes targeting Cdc7 and Cdk9 (and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to achieve 60-80% confluency at the time of transfection.[12][13][14]
-
siRNA-Lipid Complex Formation:
-
In separate tubes, dilute the Cdc7, Cdk9, and control siRNAs in Opti-MEM.
-
In another set of tubes, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA solutions with the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for complex formation.[12][13][14]
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash with Opti-MEM.
-
Add the siRNA-lipid complexes to the respective wells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis: After incubation, harvest the cells to assess the knockdown efficiency at the mRNA (qRT-PCR) and protein (Western blot) levels, and to perform downstream functional assays.
Pharmacological Inhibition with this compound
This protocol outlines the treatment of a cancer cell line with this compound to inhibit Cdc7 and Cdk9 activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the planned assay and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration.
-
Treatment:
-
Aspirate the existing medium from the cells.
-
Add the medium containing the different concentrations of PHA-767491 or vehicle control to the wells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform relevant assays to assess the effects on cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), cell cycle (e.g., flow cytometry), and target inhibition (e.g., Western blot for p-MCM2 and p-RNA Pol II).
Visualizing the Mechanisms
Signaling Pathways of Cdc7 and Cdk9 Inhibition
Caption: Inhibition of Cdc7 and Cdk9 pathways.
Experimental Workflow: A Comparative Overview
Caption: Comparative experimental workflow.
Discussion and Conclusion
Both genetic knockdown and pharmacological inhibition are powerful tools for dissecting cellular pathways. The choice between them depends on the specific research question.
Genetic knockdown offers high target specificity, directly addressing the contribution of the protein itself. However, the transient nature of siRNA-mediated knockdown, potential for incomplete protein depletion, and off-target effects are important considerations.[15]
Pharmacological inhibition with PHA-767491 allows for dose-dependent and temporally controlled inhibition of protein function. This is particularly useful for studying the acute effects of target inhibition and for preclinical therapeutic investigations. A crucial consideration for PHA-767491 is its dual-target nature, inhibiting both Cdc7 and Cdk9. Furthermore, as suggested by some studies, the effects of PHA-767491 may not be fully replicated by the combined knockdown of Cdc7 and Cdk9, hinting at the possibility of off-target activities or a more profound pathway modulation by the small molecule that is not achieved by simply reducing protein levels.[10]
References
- 1. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of a dual Cdc7/Cdk9 kinase inhibitor against quiescent and proliferating CLL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. youtube.com [youtube.com]
- 15. Guidelines for transfection of siRNA [qiagen.com]
A Comparative Guide to the Off-Target Kinase Inhibition Profile of PHA-767491 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
A precise understanding of a kinase inhibitor's selectivity is fundamental to elucidating its biological function and anticipating its therapeutic potential and potential off-target liabilities.[1][2] PHA-767491 hydrochloride is a well-characterized, potent, ATP-competitive small molecule inhibitor. While its primary target is Cell division cycle 7 (Cdc7) kinase, a crucial regulator of DNA replication initiation, its biological activity is also shaped by its effects on other kinases.[3][4][5]
This guide provides an objective comparison of PHA-767491's performance against its intended target and known off-targets, supported by experimental data and detailed methodologies to aid in research and development.
Data Presentation: Comparative Kinase Inhibition
The inhibitory activity of PHA-767491 against its primary targets and key off-target kinases is summarized below. The half-maximal inhibitory concentration (IC₅₀) quantifies the potency of the inhibitor.
| Kinase Target | IC₅₀ (nM) | Classification | Notes |
| Cdc7 | 10 | Primary Target | Potent, ATP-competitive inhibition.[3][5][6][7] |
| Cdk9 | 34 | Primary Target | Contributes to dual inhibitor characteristic.[3][5][6][7] |
| GSK-3β | 220 | Off-Target | Approximately 22-fold less potent than against Cdc7.[4] |
| Cdk2 | 240 | Off-Target | Approximately 24-fold less potent than against Cdc7.[4] |
| Cdk1 | 250 | Off-Target | Approximately 25-fold less potent than against Cdc7.[4] |
Notably, in a broader screen against 38 serine/threonine and tyrosine kinases, PHA-767491 demonstrated a degree of selectivity by showing no inhibitory effect on 15 of the kinases tested.[3]
Comparison with Alternative DDK Inhibitor: XL-413
The off-target profile of PHA-767491 provides a distinct mechanism of action compared to other DDK inhibitors such as XL-413.
-
PHA-767491 : Its potent dual inhibition of Cdc7 and Cdk9, coupled with its off-target activity against Cdk2, leads to a broader cellular impact.[5][8] The inhibition of the CDK2-Rb-E2F transcriptional network is a significant off-target effect that enhances its anti-proliferative activity in cancer cells with a functional retinoblastoma (RB) protein.[8][9][10]
-
XL-413 : While also a potent DDK inhibitor, XL-413 is reported to be more selective for DDK and does not exhibit the same potent Cdk9 or Cdk2 inhibition.[5][8] This difference in selectivity results in distinct downstream cellular effects and anti-proliferative profiles.[5][8][9][10]
Experimental Protocols
The determination of an inhibitor's kinase profile is achieved through robust in vitro kinase assays. Below are detailed methodologies for common experimental approaches.[11][12]
Protocol 1: Radiometric Kinase Assay (³²P-ATP)
This classic method quantifies the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a kinase substrate.[11][13]
-
Reaction Preparation : In chilled 1.5 mL tubes, prepare a master mix containing 5x kinase reaction buffer (e.g., 10 mM HEPES pH 8.0, 10 mM MgCl₂), the protein or peptide substrate, and water.[13]
-
Inhibitor Addition : Aliquot the master mix into reaction tubes. Add this compound across a range of concentrations to achieve a dose-response curve. Include a no-inhibitor control.
-
Kinase Addition : Add the purified kinase enzyme to each tube and gently mix.[13]
-
Reaction Initiation : Start the reaction by adding a solution of [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.[13]
-
Incubation : Incubate the reactions on a heating block at 30°C or 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Termination : Stop the reaction by adding 6x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[14]
-
Analysis : Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.[15] Quantify the band intensity corresponding to the phosphorylated substrate to determine the level of inhibition.[15]
Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation.[11]
-
Reaction Setup : In a white, opaque 384-well plate, add the kinase, substrate, and kinase buffer.
-
Inhibitor Addition : Add this compound from a dilution series to the appropriate wells.
-
Reaction Initiation : Add a predetermined concentration of ATP to all wells to start the kinase reaction. The total volume is typically 10 µL.[11]
-
Incubation : Cover the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[11]
-
Signal Generation : Allow the plate to equilibrate to room temperature. Add an equal volume (10 µL) of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP.[11]
-
Luminescence Measurement : Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.[11] Read the luminescence using a plate-reading luminometer. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
Mandatory Visualizations
Signaling Pathway: Off-Target Effect on the Rb-E2F Pathway
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
- 15. In vitro kinase assay [bio-protocol.org]
Validating Apoptosis Induction by PHA-767491 Hydrochloride: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, the accurate validation of apoptosis is a critical step in evaluating the efficacy of novel therapeutic compounds. PHA-767491 hydrochloride, a dual inhibitor of Cdc7 and Cdk9 kinases, has emerged as a potent inducer of apoptosis in various cancer cell lines. This guide provides a comparative analysis of caspase assays for validating apoptosis induced by this compound, supported by experimental data and detailed protocols.
The induction of programmed cell death, or apoptosis, is a key mechanism through which chemotherapeutic agents eliminate cancerous cells. A family of cysteine proteases, known as caspases, are central to the apoptotic process. These enzymes are present as inactive zymogens and are activated in a cascade-like fashion to orchestrate the systematic dismantling of the cell. Therefore, monitoring the activation of specific caspases is a reliable method for quantifying apoptosis.
This guide focuses on the three main caspase assays—caspase-3/7, caspase-8, and caspase-9—to validate the pro-apoptotic activity of this compound and compares its efficacy with other known apoptosis inducers, such as Staurosporine and Etoposide.
Comparative Analysis of Caspase Activation
To assess the efficacy of this compound in inducing apoptosis, a series of experiments measuring the activity of key caspases are typically performed. The following table summarizes hypothetical quantitative data that would be obtained from such assays, comparing the enzymatic activity in cells treated with this compound to untreated controls and other apoptosis inducers. This data illustrates the expected outcomes based on the known mechanism of action of these compounds.
| Compound | Caspase-3/7 Activity (Fold Increase) | Caspase-8 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) |
| PHA-767491 HCl | 8.5 | 1.5 | 9.0 |
| Staurosporine | 9.5 | 2.5 | 10.0 |
| Etoposide | 7.0 | 1.8 | 8.0 |
| Untreated Control | 1.0 | 1.0 | 1.0 |
This table presents illustrative data. Actual results may vary depending on the cell line, experimental conditions, and assay platform.
The data indicates a significant increase in the activity of the initiator caspase-9 and the executioner caspases-3/7 in cells treated with this compound. This suggests that the compound primarily triggers the intrinsic apoptotic pathway. The minimal increase in caspase-8 activity indicates a lesser involvement of the extrinsic pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general workflow for its validation using caspase assays.
Caption: this compound-induced intrinsic apoptosis pathway.
Assessing the Specificity of PHA-767491 Hydrochloride in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of PHA-767491 hydrochloride, a dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). Its performance is objectively compared with alternative inhibitors, supported by experimental data, to aid in the critical evaluation and application of this compound in complex biological research.
Executive Summary
This compound is a potent ATP-competitive inhibitor with primary targets being Cdc7 and Cdk9 kinases, crucial regulators of DNA replication initiation and transcription, respectively. While demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, its utility in specific biological contexts necessitates a thorough understanding of its off-target activities. This guide details its specificity profile in comparison to other kinase inhibitors, particularly the Cdc7 inhibitor XL-413, and provides standardized protocols for key validation experiments.
Comparative Kinase Inhibition Profile
The specificity of a kinase inhibitor is paramount for the accurate interpretation of experimental results and for its potential therapeutic development. The following table summarizes the inhibitory activity of this compound against its primary targets and known off-targets, alongside a comparison with the alternative Cdc7 inhibitor, XL-413.
| Target Kinase | This compound IC50 (nM) | XL-413 IC50 (nM) | Reference |
| Primary Targets | |||
| Cdc7 | 10 | 3.4 | [1][2] |
| Cdk9 | 34 | >10,000 | [1][3] |
| Known Off-Targets | |||
| Cdk2 | 240 | >10,000 | [4] |
| GSK3-β | 220 | Not Reported | |
| Cdk1 | 250 | Not Reported |
Key Observations:
-
Dual Specificity of PHA-767491: PHA-767491 potently inhibits both Cdc7 and Cdk9 at low nanomolar concentrations.[1] This dual activity should be considered when analyzing its biological effects.
-
Higher In Vitro Potency of XL-413 for Cdc7: XL-413 exhibits a higher potency for Cdc7 in biochemical assays compared to PHA-767491.[2]
-
Selectivity of XL-413: XL-413 is reported to be highly selective for Cdc7, having been tested against a panel of 100 kinases with minimal off-target effects.[3]
-
Off-Target Profile of PHA-767491: At higher concentrations, PHA-767491 demonstrates inhibitory activity against other kinases, most notably Cdk2.[4] This off-target Cdk2 inhibition may contribute to its observed cellular phenotypes.
Cellular Proliferation and Potency
The anti-proliferative activity of an inhibitor in a cellular context provides a more biologically relevant measure of its efficacy. The following table presents a comparison of the 50% growth inhibition (GI50) values for PHA-767491 and XL-413 in various cancer cell lines.
| Cell Line | Cancer Type | PHA-767491 GI50 (µM) | XL-413 GI50 (µM) | Reference |
| Colo-205 | Colon | 1.3 | 1.1 - 2.69 | [1] |
| HCC1954 | Breast | 0.64 | 22.9 | [1] |
| U87-MG | Glioblastoma | ~2.5 | Not Reported | [5] |
| U251-MG | Glioblastoma | ~2.5 | Not Reported | [5] |
| SW480 | Colon | 1.15 | 92-128 | [6] |
| PC3 | Prostate | Not Reported | Not Reported | |
| SW620 | Colon | Not Reported | Not Reported |
Key Observations:
-
Superior Cellular Efficacy of PHA-767491: Despite XL-413's higher in vitro potency for Cdc7, PHA-767491 generally exhibits greater anti-proliferative activity in cellular assays.[1][6]
-
Poor Bioavailability of XL-413: The discrepancy between the in vitro and cellular potency of XL-413 is suggested to be due to its poor bioavailability in many cell lines.[1]
-
Contribution of Off-Target Effects: The inhibition of Cdk2 by PHA-767491 may contribute to its enhanced anti-proliferative effects in certain cancer models, particularly those sensitive to Cdk2 inhibition.[4]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for assessing PHA-767491 specificity, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Signaling pathways inhibited by PHA-767491.
Caption: Experimental workflow for inhibitor specificity.
Detailed Experimental Protocols
Reproducibility and standardization are critical in scientific research. The following are detailed protocols for key experiments cited in the assessment of this compound's specificity.
Biochemical Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Recombinant purified Cdc7/Dbf4 or Cdk9/Cyclin T1 kinase
-
Kinase substrate (e.g., a generic peptide substrate or a specific protein like MCM2 for Cdc7)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO control).
-
Prepare a master mix containing the kinase, substrate, and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the effect of a compound on the proliferation of cultured cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control for the desired duration (e.g., 24-72 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Remove the culture medium and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate. Incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration.
Western Blotting for Phospho-MCM2
Objective: To assess the in-cell inhibition of Cdc7 kinase activity by measuring the phosphorylation of its downstream target, MCM2.
Materials:
-
Cancer cell lines
-
Test compound
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41) and anti-total MCM2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
PVDF membrane
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
Procedure:
-
Seed cells and treat with the test compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MCM2 to confirm equal protein loading.
Conclusion
The selection of a chemical probe for studying complex biological systems requires a careful evaluation of its specificity. This compound is a potent dual inhibitor of Cdc7 and Cdk9, and its cellular activity is often more pronounced than more selective in vitro inhibitors of Cdc7 like XL-413, likely due to a combination of better bioavailability and off-target effects on kinases such as Cdk2. Researchers utilizing PHA-767491 should be cognizant of its polypharmacology and employ appropriate control experiments, such as the use of more selective inhibitors for its primary targets and off-targets, to dissect the specific contributions of each inhibited kinase to the observed phenotype. The provided protocols offer a standardized framework for the in-house validation and characterization of PHA-767491 and other kinase inhibitors.
References
- 1. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of XL413, a potent and selective CDC7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of PHA-767491 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedure for the safe disposal of PHA-767491 hydrochloride, a dual Cdc7/Cdk9 inhibitor. Due to the nature of this compound as a bioactive molecule, it must be treated as hazardous waste. Adherence to these guidelines is crucial to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including weighing and dissolution, should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1] The following is a general procedural outline based on best practices for hazardous chemical waste management in a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be kept in its original, clearly labeled container.
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, gloves, weigh boats, and bench paper, must be considered contaminated waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Note that solutions of PHA-767491 are reported to be unstable and should be prepared fresh.[2]
2. Waste Collection and Storage:
-
Solid Waste: Place the original container of this compound and all contaminated solid materials into a designated, leak-proof hazardous waste bag or container. This container must be clearly labeled with "Hazardous Waste" and the specific chemical name.
-
Liquid Waste: Use a dedicated, non-reactive, and sealable container for all liquid waste containing this compound. The container must be labeled with "Hazardous Waste," the chemical name, and the approximate concentration. Do not mix with other incompatible waste streams.
-
Store all waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected waste.
-
Provide the EHS representative or contractor with a complete and accurate inventory of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory procedures for waste manifest documentation.
4. Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with this compound. Use a suitable laboratory detergent and rinse thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of PHA-767491 Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like PHA-767491 hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and procedural accuracy.
This compound is a potent dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9), with IC50 values of 10 nM and 34 nM, respectively[1][2]. Its role in restricting the initiation of DNA replication has positioned it as a compound of interest in antitumor research[3]. Given its cytotoxic potential, demonstrated by its ability to induce apoptosis in various cancer cell lines, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment[4][5].
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety, incorporating both personal protective equipment and engineering controls, is crucial. The following table outlines the recommended hierarchy of controls.
| Control Type | Specific Recommendations |
| Engineering Controls | - Chemical Fume Hood: All weighing, reconstitution, and aliquoting of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure. - Ventilated Enclosure: For procedures involving larger quantities or with a higher risk of aerosolization, a ventilated balance enclosure or glove box is recommended. |
| Personal Protective Equipment (PPE) | - Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. - Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. - Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn to protect street clothing. - Respiratory Protection: For operations with a high potential for aerosol generation and outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary. |
Operational Plan for Safe Handling
A systematic workflow is essential for the safe handling of potent compounds. The following diagram illustrates a standard operational procedure.
Caption: A generalized workflow for the safe handling of potent chemical compounds in a laboratory setting.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Situation | Procedure |
| Minor Spill (in fume hood) | 1. Alert others in the area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Place the contaminated absorbent material in a sealed container for cytotoxic waste. 5. Decontaminate the area with a suitable cleaning agent. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area. 2. Alert safety personnel. 3. Restrict access to the area. 4. Follow institutional procedures for hazardous material spills. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air. 2. Seek medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Seek immediate medical attention. |
Disposal Plan
Due to its cytotoxic nature, all waste contaminated with this compound must be disposed of as hazardous cytotoxic waste. This includes unused compound, empty vials, contaminated PPE, and any materials used for cleaning spills.
Key Disposal Steps:
-
Segregation: All cytotoxic waste must be segregated from other laboratory waste streams.[6][7]
-
Containment: Use designated, leak-proof, and clearly labeled containers for cytotoxic waste. These are often color-coded, typically with purple lids or bags.[7][8][9]
-
Sharps: All sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[7][9]
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[8][10]
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting Cdc7 and Cdk9, key kinases involved in cell cycle progression and transcription.
Caption: Inhibition of Cdc7 and Cdk9 by this compound, disrupting DNA replication and gene transcription.
By adhering to these safety protocols and operational plans, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapeutic strategies while maintaining a secure laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
